HDAC10-IN-2 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C19H23ClN2O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+; |
InChI-Schlüssel |
DZIBQQUCYKFHSE-HRNDJLQDSA-N |
Isomerische SMILES |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of HDAC10-IN-2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb histone deacetylase, has emerged as a significant therapeutic target in oncology and other diseases due to its unique substrate specificity and its role in critical cellular processes. Unlike other HDACs that primarily deacetylate lysine residues on histones, HDAC10 functions as a polyamine deacetylase.[1] This distinct activity links it to the regulation of autophagy, a cellular recycling process crucial for cell survival and homeostasis. HDAC10-IN-2 hydrochloride (also referred to as compound 10c) is a potent and highly selective inhibitor of HDAC10, offering a valuable tool for dissecting the biological functions of HDAC10 and exploring its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC10.[1] As a polyamine deacetylase, HDAC10 is involved in cellular processes that are crucial for cancer cell survival, such as autophagy.[1][3] Inhibition of HDAC10 by this compound disrupts these processes, leading to an accumulation of autolysosomes and lysosomes, ultimately impacting cell viability, particularly in cancer cells that rely on autophagy for survival under stress.[1][3]
The selectivity of this compound for HDAC10 over other HDAC isoforms, particularly the closely related HDAC6, makes it a superior chemical probe for studying HDAC10-specific functions.[2] This specificity is achieved by targeting the acidic gatekeeper residue Glu274 of HDAC10 with a basic piperidine moiety, mimicking the interaction of HDAC10's natural polyamine substrates.[1][2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the key quantitative data for this inhibitor.
| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC6 | Selectivity vs. HDAC8 | Reference |
| HDAC10 | 20 | >500-fold | >50-fold | >500-fold | [1] |
| HDAC1 | >10,000 | - | - | - | [1] |
| HDAC6 | >1,000 | - | - | - | [1] |
| HDAC8 | >10,000 | - | - | - | [1] |
Signaling Pathways
HDAC10 is implicated in multiple signaling pathways that regulate critical cellular functions. Inhibition by this compound can modulate these pathways, leading to downstream therapeutic effects.
HDAC10 and Autophagy Regulation
HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, particularly in cancer cells under therapeutic stress.[3][4] It is involved in the regulation of autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes.[3][4] HDAC10 interacts with and deacetylates Hsp70 family proteins, which are essential for lysosomal degradation.[3][4] Inhibition of HDAC10 disrupts this process, leading to the accumulation of autophagosomes and lysosomes.[1][4]
HDAC10 in Angiogenesis via the PTPN22/ERK Axis
HDAC10 has been shown to promote angiogenesis in endothelial cells by regulating the PTPN22/ERK signaling pathway.[5] HDAC10 deacetylates the promoter region of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), leading to its transcriptional repression.[5] PTPN22 is a negative regulator of ERK1/2 phosphorylation.[5] By inhibiting PTPN22 expression, HDAC10 increases the phosphorylation and activation of ERK1/2, which in turn promotes angiogenesis.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro HDAC Enzymatic Activity Assay
This assay is used to determine the inhibitory potency (IC50) of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8, HDAC10)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound
-
384-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Add 4 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 30°C for the appropriate time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophagy Assay using Flow Cytometry
This assay quantifies the accumulation of autophagic vesicles in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
This compound
-
Cyto-ID® Autophagy Detection Kit or LysoTracker™ Red DND-99
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in the staining solution containing Cyto-ID® Green or LysoTracker™ Red according to the manufacturer's instructions.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in fresh PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Cyto-ID® Green, PE for LysoTracker™ Red).
-
Analyze the data to quantify the increase in fluorescence, which corresponds to the accumulation of autophagic vesicles.[1]
Western Blot Analysis
This technique is used to assess the downstream effects of HDAC10 inhibition on protein acetylation.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the autophagy assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein acetylation.[1]
Conclusion
This compound is a powerful and selective tool for investigating the biological roles of HDAC10. Its mechanism of action, centered on the inhibition of HDAC10's polyamine deacetylase activity, leads to the modulation of autophagy and other critical cellular pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting HDAC10 in various diseases, particularly in cancers that exhibit a dependency on autophagy for their survival and proliferation. The continued study of HDAC10 and its inhibitors will undoubtedly contribute to the development of novel and more effective therapeutic strategies.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]
The Function of HDAC10-IN-2 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC isozyme.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound. Primarily, this compound serves as a critical tool for investigating the role of HDAC10 in cellular processes, particularly autophagy. Its high selectivity makes it a valuable probe for dissecting the specific functions of HDAC10, distinguishing them from other HDAC isoforms. The primary described function of this compound is the modulation of autophagy in cancer cells, leading to an accumulation of autolysosomes and subsequent disruption of cellular homeostasis.[1][3] Notably, this modulation of autophagy does not typically induce apoptosis, highlighting a distinct mechanism of action compared to pan-HDAC inhibitors.[1] This guide will detail the quantitative inhibitory profile of this compound, provide comprehensive experimental protocols for its characterization, and illustrate the key signaling pathways it affects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes | Reference |
| HDAC10 | 20 | Fluorometric | Potent and selective inhibitor. | [1] |
| HDAC1 | >10,000 | Fluorometric | Highly selective against Class I HDACs. | [1] |
| HDAC6 | >10,000 | Fluorometric | Highly selective against the other Class IIb HDAC. | [1] |
| HDAC8 | >10,000 | Fluorometric | Highly selective against this Class I HDAC. | [1] |
Table 2: Cellular Activity of this compound in MV4-11 Acute Myeloid Leukemia (AML) Cells
| Assay | Endpoint | Concentration | Result | Reference |
| Autophagy Assay (Cyto-ID) | Autophagic Vesicle Accumulation | 5 µM | Significant increase in autophagic vesicles. | [1] |
| Apoptosis Assay (Annexin V-FITC/PI) | Apoptosis Induction | 2-15 µM (24h) | No significant induction of apoptosis. | [1] |
| Western Blot | LC3-II/LC3-I Ratio | 5 µM | Increased ratio, indicating autophagosome accumulation. | [3] |
| Western Blot | p62/SQSTM1 Levels | 5 µM | Accumulation of p62, indicating impaired autophagic flux. | [3] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC assay kits and published methodologies.[4][5][6][7]
Materials:
-
Recombinant human HDAC10, HDAC1, HDAC6, HDAC8 enzymes
-
This compound (dissolved in DMSO)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted inhibitor, and 40 µL of the diluted HDAC enzyme.
-
Include wells for "no inhibitor" control (with DMSO vehicle) and "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cellular Autophagy Assay (Cyto-ID Staining)
This protocol is based on the use of a commercially available fluorescent dye that specifically labels autophagic vesicles.
Materials:
-
MV4-11 (or other relevant) cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cyto-ID® Autophagy Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash once with 1X Assay Buffer.
-
Resuspend the cells in 250 µL of freshly diluted Cyto-ID® Green Stain Solution and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells once with 1X Assay Buffer.
-
Resuspend the cells in 500 µL of 1X Assay Buffer.
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence intensity in the FITC channel.
Western Blot for Autophagy Markers
This protocol details the detection of key autophagy-related proteins, LC3 and p62.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control. An increased LC3-II/LC3-I ratio and p62 accumulation are indicative of inhibited autophagic flux.
Mandatory Visualization
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 6. abcam.cn [abcam.cn]
- 7. resources.bio-techne.com [resources.bio-techne.com]
The Discovery and Synthesis of HDAC10-IN-2 Hydrochloride: A Selective Modulator of Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC10-IN-2 hydrochloride, also identified as compound 10c, is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC isozyme.[1][2] With a half-maximal inhibitory concentration (IC50) of 20 nM, this small molecule has emerged as a critical tool for elucidating the biological functions of HDAC10, particularly its role in autophagy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Introduction to HDAC10
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3] HDACs are divided into four classes, with HDAC10 belonging to the class IIb subgroup alongside HDAC6. While the functions of many HDACs are well-characterized, the specific roles of HDAC10 have remained largely enigmatic due to a lack of potent and selective inhibitors.
Recent studies have revealed that HDAC10 possesses a unique substrate specificity, functioning as a polyamine deacetylase. Polyamines are essential regulators of macroautophagy (hereafter referred to as autophagy), a fundamental cellular process for the degradation and recycling of cellular components. The catalytic activity of HDAC10 is required for efficient autophagic flux, and its inhibition leads to the accumulation of autolysosomes, indicating a disruption of this pathway.[2][4] Given the role of autophagy in both normal cellular homeostasis and disease states such as cancer, the development of selective HDAC10 inhibitors like this compound is of significant interest.[4][5]
Discovery of this compound
This compound (compound 10c) was identified through a focused drug discovery effort aimed at developing potent and selective inhibitors of HDAC10.[2] The design strategy centered on piperidine-4-acrylhydroxamates, a chemical scaffold designed to target the unique structural features of the HDAC10 active site.[2] Specifically, the basic piperidine moiety was incorporated to mimic the interaction of HDAC10's natural polyamine substrates with the acidic gatekeeper residue, Glu274.[2][6] This design rationale proved successful, leading to the identification of a series of compounds with high affinity and selectivity for HDAC10.[2] Among these, compound 10c emerged as a lead candidate due to its potent enzymatic inhibition and cellular activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 10c).
Table 1: In Vitro Inhibitory Activity of HDAC10-IN-2 (compound 10c) [2]
| HDAC Isoform | IC50 (nM) |
| HDAC10 | 20 |
| HDAC1 | >10,000 |
| HDAC6 | 2,100 |
| HDAC8 | >10,000 |
Table 2: Cellular Activity and Cytotoxicity of HDAC10-IN-2 (compound 10c) [2]
| Cell Line | Assay | Endpoint | Result |
| MV4-11 (AML) | Autolysosome Formation (Flow Cytometry) | Induction of Autophagy | Active |
| HEK293 (Human Kidney) | Cytotoxicity Assay | Cell Viability at 50 µM | >50% |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a carboxylic acid intermediate followed by coupling with a hydroxylamine derivative and subsequent deprotection.
Experimental Protocol: Synthesis of this compound (Compound 10c)
Method F: Amide coupling
To a solution of the respective carboxylic acid (1.0 eq.) in DMF (0.1 M), TBTU (1.2 eq.) and DIPEA (2.5 eq.) were added. The mixture was stirred for 10 minutes at room temperature. Then, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq.) was added and the reaction mixture was stirred for 16 hours at room temperature. The mixture was diluted with ethyl acetate and washed with saturated NaHCO3 solution and brine. The organic layer was dried over Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography.
Method G: Deprotection
The THP-protected hydroxamic acid was dissolved in a 4 M solution of HCl in dioxane (0.1 M) and stirred for 2 hours at room temperature. The solvent was evaporated under reduced pressure to yield the desired hydroxamic acid as a hydrochloride salt.
Note: This is a generalized protocol based on the supplementary information of the primary research article.[2] Specific details for scaling and purification may require optimization.
Key Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against recombinant HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC6, HDAC8, and HDAC10 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in a suitable buffer).
-
This compound and other test compounds.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant HDAC enzyme solution to each well.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding 25 µL of the developer solution.
-
Incubate for 15 minutes at 30°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Western Blot for Histone and Tubulin Acetylation
This protocol is used to assess the cellular activity of HDAC10-IN-2 by measuring the acetylation status of HDAC substrates.
-
Reagents and Materials:
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents.
-
Flow Cytometry for Autolysosome Formation
This protocol measures the accumulation of acidic vesicular organelles (autolysosomes) as a marker of autophagy modulation.
-
Reagents and Materials:
-
Cell culture reagents.
-
This compound.
-
LysoTracker Green DND-26 or a similar acidic organelle stain.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
In the last 30 minutes of treatment, add LysoTracker Green to the culture medium at the recommended concentration (e.g., 75 nM).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the green fluorescence intensity.
-
Quantify the increase in the mean fluorescence intensity as an indicator of autolysosome accumulation.
-
Visualizations
HDAC10 Signaling Pathway in Autophagy
Caption: HDAC10 deacetylates polyamines, a process essential for autophagic flux and cell survival.
Experimental Workflow: Synthesis and Screening
Caption: Workflow for the synthesis and screening of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of HDAC10. Its high potency and selectivity enable researchers to investigate the specific consequences of HDAC10 inhibition, particularly in the context of autophagy and cancer biology. The detailed protocols and data presented in this guide are intended to facilitate further research into this important enzyme and the therapeutic potential of its inhibitors.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Role of HDAC10-IN-2 Hydrochloride in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Histone deacetylases (HDACs) have emerged as key regulators of this pathway. Among them, HDAC10, a class IIb HDAC, has garnered significant interest for its specific role in promoting autophagy-mediated cell survival, particularly in cancer cells. This technical guide provides an in-depth overview of HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of HDAC10, and its role in the modulation of autophagy. We will delve into its mechanism of action, present quantitative data on its cellular effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Mechanism of Action of this compound
This compound, also identified as compound 10c in several key studies, is a small molecule inhibitor that exhibits high potency and selectivity for HDAC10.[1][2][3] Its primary mechanism of action in the context of autophagy is the disruption of the normal autophagic flux.[2][4]
HDAC10 is understood to promote cell survival by facilitating productive autophagy.[4][5] Inhibition of HDAC10 by this compound leads to an interruption in the later stages of autophagy, specifically impairing the fusion of autophagosomes with lysosomes.[4] This blockade results in the accumulation of autophagosomes and lysosomes within the cell.[2][4] A key substrate of HDAC10 is the heat shock protein 70 (Hsp70) family.[4][6] HDAC10 is responsible for the deacetylation of Hsp70.[4] When HDAC10 is inhibited, Hsp70 becomes hyperacetylated, which is correlated with the observed disruption in autophagic flux.[4] This interruption of a pro-survival pathway sensitizes cancer cells to cytotoxic agents, highlighting the therapeutic potential of HDAC10 inhibitors.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound (compound 10c) from published research.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [2]
| HDAC Isoform | IC50 (nM) |
| HDAC10 | 20 |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC6 | 2,300 |
| HDAC8 | >10,000 |
Table 2: Cellular Effects of this compound on Autophagy Markers in MV4-11 Acute Myeloid Leukemia Cells (24-hour treatment) [2]
| Concentration (µM) | Induction of Cyto-ID Green Positive Vesicles (Fold Change vs. Control) | Acetylated α-tubulin (Fold Change vs. Control) | Acetylated Histone H3 (Fold Change vs. Control) |
| 2 | Significant Increase | ~36 | No Significant Change |
| 5 | Significant Increase | Not Reported | No Significant Change |
| 10 | Significant Increase | Not Reported | No Significant Change |
| 15 | Significant Increase | ~80 | No Significant Change |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which HDAC10 inhibition by this compound disrupts autophagy.
Caption: Proposed mechanism of this compound in autophagy.
Experimental Protocols
Assessment of Autophagy by Flow Cytometry using Cyto-ID® Green Detection Kit
This protocol is adapted from methodologies described for measuring the accumulation of autophagic vesicles.[2][7]
Objective: To quantify the induction of autophagic vacuoles in response to this compound treatment.
Materials:
-
This compound
-
MV4-11 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cyto-ID® Green Autophagy Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 15 µM) and a vehicle control (e.g., DMSO) for 24 hours at 37°C and 5% CO2. Include a positive control for autophagy induction (e.g., chloroquine at 10 µM).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of PBS.
-
Staining: Resuspend the cells in 500 µL of phenol-red free culture medium containing 5% FBS. Add Cyto-ID® Green stain at a 1:1000 dilution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Final Wash: Wash the cells twice with 1 mL of PBS.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer using the FITC (or equivalent green) channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the Cyto-ID Green signal for each treatment condition.
Western Blot Analysis of Autophagy Markers (LC3 and p62) and Acetylation Status
This protocol outlines the procedure for detecting changes in the levels of key autophagy-related proteins and acetylation marks.[2][7]
Objective: To determine the effect of this compound on the levels of LC3-II, p62, acetylated α-tubulin, and acetylated histone H3.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11, neuroblastoma cells)
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 12-15% SDS-PAGE gel for LC3 and p62, and a 10% gel for larger proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunoprecipitation of Acetylated Hsp70
This protocol is a general guideline for the immunoprecipitation of acetylated proteins, based on the finding that HDAC10 deacetylates Hsp70.[4][8]
Objective: To determine if inhibition of HDAC10 with this compound leads to an increase in acetylated Hsp70.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-acetyl-lysine antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibody: anti-Hsp70
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Hsp70 antibody to detect the amount of acetylated Hsp70.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the role of this compound in autophagy.
Caption: General experimental workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the role of HDAC10 in autophagy. Its high potency and selectivity allow for targeted investigation of HDAC10's function. The available data strongly indicate that inhibition of HDAC10 by this compound disrupts autophagic flux at the autophagosome-lysosome fusion stage, leading to the accumulation of autophagic vesicles. This mechanism is linked to the hyperacetylation of Hsp70 and results in the sensitization of cancer cells to chemotherapy. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the intricate role of HDAC10 in autophagy and to explore the therapeutic potential of its inhibition.
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Detection: Assays & Measurement Techniques | Revvity [revvity.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. pnas.org [pnas.org]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunechem.com [immunechem.com]
An In-depth Technical Guide on HDAC10-IN-2 Hydrochloride and its Role in Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[2][3][4] HDAC10, a class IIb histone deacetylase, has emerged as a particularly interesting target due to its distinct substrate specificity and its involvement in key cellular processes such as autophagy, cell cycle progression, and DNA damage repair.[5][6] This technical guide provides a comprehensive overview of HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of HDAC10, and its impact on cancer cell biology.
This compound: Chemical Properties and Selectivity
HDAC10-IN-2, also referred to as compound 10c in some literature, is a potent and highly selective inhibitor of HDAC10.[5] Its hydrochloride salt form is commonly used in research settings.
Chemical Structure
-
Molecular Formula: C₁₉H₂₃ClN₂O₂
-
Molecular Weight: 346.85 g/mol
Inhibitor Selectivity
The selectivity of a small molecule inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and confound experimental results. HDAC10-IN-2 has been demonstrated to be highly selective for HDAC10 over other HDAC isoforms, particularly the closely related class IIb member, HDAC6.
| Target | IC50 (nM)[5] |
| HDAC10 | 20 |
| HDAC1 | >10,000 |
| HDAC6 | 1440 ± 120 |
| HDAC8 | >10,000 |
| Table 1: In vitro selectivity of HDAC10-IN-2 (compound 10c) against a panel of recombinant human HDAC enzymes. Data extracted from Mahmoud, F. et al. (2022).[5] |
Mechanism of Action and Impact on Cancer Cell Biology
HDAC10-IN-2 exerts its effects on cancer cells primarily through the modulation of autophagy and cell cycle regulation.
Modulation of Autophagy
A primary and well-documented function of HDAC10 is its role in promoting autophagy, a cellular process for the degradation and recycling of cellular components.[4][7] In several cancer types, including neuroblastoma and acute myeloid leukemia (AML), HDAC10-mediated autophagy is a pro-survival mechanism, allowing cancer cells to withstand stress and chemotherapy.[5][7]
HDAC10-IN-2 has been shown to modulate autophagy in aggressive FLT3-ITD positive AML cells.[5] By inhibiting HDAC10, this compound disrupts the autophagic process, leading to an accumulation of autophagosomes and lysosomes.[5] This disruption of a critical survival pathway can sensitize cancer cells to other therapeutic agents.
Cell Cycle Regulation
HDAC10 is also involved in the regulation of the cell cycle. Specifically, it has been shown to regulate the G2/M phase transition through a novel pathway involving let-7 microRNA, High Mobility Group A2 (HMGA2), and Cyclin A2.[6][8] Inhibition of HDAC10 can lead to cell cycle arrest at the G2/M checkpoint, thereby inhibiting cancer cell proliferation.[6]
Apoptosis
The effect of HDAC10 inhibition on apoptosis appears to be context-dependent. While some studies on other HDAC inhibitors have shown induction of apoptosis in various cancer cells, specific investigations into HDAC10-IN-2 (compound 10c) have shown that it does not significantly trigger apoptosis in MV4-11 AML cells after 24 hours of treatment at concentrations up to 15 µM.[3][5] Instead, its primary effect in these cells is the induction of autophagy.[5] This suggests that for certain cancer types, the therapeutic potential of HDAC10-IN-2 may lie in its ability to induce autophagic cell death or to be used in combination with pro-apoptotic drugs.
Signaling Pathways Modulated by HDAC10
HDAC10 is integrated into complex signaling networks that control cell fate. Two key pathways are highlighted below.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. While the direct regulation of this pathway by HDAC10-IN-2 is still under investigation, HDAC10 itself has been shown to influence AKT phosphorylation, a key activation step in this cascade. The diagram below illustrates the canonical PI3K/AKT pathway.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HDAC10-IN-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a member of the class IIb family of histone deacetylases, has emerged as a compelling therapeutic target, particularly in oncology. Unlike other HDACs, HDAC10 exhibits unique substrate specificity, primarily acting as a polyamine deacetylase. This function implicates HDAC10 in crucial cellular processes, most notably autophagy, a key mechanism for cell survival and drug resistance in cancer. The development of potent and selective HDAC10 inhibitors is therefore of significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective HDAC10 inhibitor, HDAC10-IN-2 hydrochloride, also identified as compound 10c in key literature.[1]
This compound demonstrates a nanomolar inhibitory concentration (IC50) against HDAC10 and modulates autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells.[1] Understanding the chemical features that govern its potency and selectivity is paramount for the rational design of next-generation HDAC10-targeted therapeutics. This document will detail the quantitative SAR data, experimental methodologies, and the logical framework underpinning the optimization of this inhibitor series.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs was evaluated against multiple HDAC isoforms to establish a comprehensive SAR profile. The following tables summarize the IC50 values, providing a clear comparison of the impact of structural modifications on inhibitory activity and selectivity.
Table 1: Inhibitory Activity of Benzhydroxamic Acid Derivatives
| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |
| 4a | Benzyl | 37 ± 10 | >10000 | 2000 ± 400 | 1800 ± 300 |
| 4b | 2-Thienylmethyl | 106 ± 28 | >10000 | 3000 ± 500 | 2000 ± 400 |
| 4c | 3-Thienylmethyl | 24 ± 5 | >10000 | 1000 ± 200 | 1500 ± 300 |
Table 2: Inhibitory Activity of Piperidine-4-acrylhydroxamate Derivatives (Series 1)
| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |
| 10a | H | 10 ± 2 | 14540 ± 2800 | 3950 ± 750 | 230 ± 40 |
| 10b | Methyl | 15 ± 3 | >20000 | 5000 ± 800 | 300 ± 50 |
| 10c (HDAC10-IN-2) | Ethyl | 20 ± 4 | >20000 | >10000 | 400 ± 60 |
| 10d | m-Chlorobenzyl | 60 ± 5 | >20000 | >10000 | 500 ± 70 |
| 10e | Benzyl | 200 ± 30 | >20000 | >10000 | 800 ± 100 |
| 10f | p-Tolylmethyl | 300 ± 40 | >20000 | >10000 | 1000 ± 150 |
| 10g | Isopropyl | 25 ± 5 | >20000 | 8000 ± 1200 | 350 ± 60 |
Table 3: Inhibitory Activity of Piperidine-4-acrylhydroxamate Derivatives (Series 2)
| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |
| 13a | H | 12 ± 2 | 15000 ± 2500 | 4500 ± 800 | 250 ± 40 |
| 13b | Ethyl | 22 ± 4 | >20000 | >10000 | 450 ± 70 |
| 13c | p-Chlorobenzyl | 33 ± 3 | >20000 | 430 ± 50 | 600 ± 80 |
Data presented in the tables are derived from the key research paper "Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells". The inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.
Synthesis of Piperidine-4-acrylhydroxamates (General Procedure)
The synthesis of the target hydroxamates involved a multi-step process. A key step is the amide coupling of the corresponding carboxylic acid intermediates with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, followed by acidic deprotection to yield the final hydroxamic acid. The synthesis of the carboxylic acid intermediates is achieved through reductive amination of a primary amine with a suitable aldehyde, followed by basic hydrolysis of the resulting ester.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against recombinant human HDAC1, HDAC6, HDAC8, and a zebrafish ortholog of HDAC10 (drHDAC10) was determined using a fluorogenic assay.
-
Enzyme and Substrate Preparation: Recombinant HDAC enzymes were diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was used.
-
Compound Incubation: The test compounds were serially diluted in DMSO and pre-incubated with the HDAC enzyme for a specified time at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of the fluorogenic substrate. The reaction was allowed to proceed for a set time at 37°C.
-
Signal Development and Detection: A developer solution containing a protease (e.g., trypsin) and a class I/II HDAC inhibitor (to stop the reaction) was added. The developer cleaves the deacetylated substrate, releasing a fluorescent signal. The fluorescence was measured using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a standard sigmoidal model.
Cellular Autophagy Assay (Flow Cytometry)
The effect of HDAC10 inhibitors on autophagy in cancer cell lines (e.g., MV4-11) was assessed by measuring the accumulation of autophagic vesicles using a specific fluorescent dye.
-
Cell Culture and Treatment: Cells were cultured in appropriate media and treated with various concentrations of the test compounds or a vehicle control for a specified duration (e.g., 24 hours).
-
Staining: After treatment, cells were harvested and stained with a dye that specifically labels autophagic vesicles (e.g., Cyto-ID® Green Detection Reagent) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells was analyzed by flow cytometry. An increase in fluorescence intensity indicates an accumulation of autophagic vesicles, suggesting an inhibition of the autophagic flux.
-
Data Analysis: The geometric mean fluorescence intensity was quantified for each treatment group and compared to the vehicle control.
Visualizations
Experimental Workflow for HDAC Inhibitor Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of novel HDAC inhibitors, from initial chemical synthesis to in vitro and cellular characterization.
Caption: General workflow for the synthesis and evaluation of HDAC10 inhibitors.
Structure-Activity Relationship of the Piperidine-4-acrylhydroxamate Scaffold
The following diagram illustrates the key structural modifications made to the piperidine-4-acrylhydroxamate scaffold and their impact on HDAC10 inhibitory activity.
Caption: Key SAR insights for the piperidine-4-acrylhydroxamate scaffold.
Conclusion
The systematic exploration of the structure-activity relationship of the piperidine-4-acrylhydroxamate scaffold has successfully identified this compound (compound 10c) as a highly potent and selective inhibitor of HDAC10. The key findings from the SAR studies indicate that small alkyl substitutions at the piperidine nitrogen are optimal for potent and selective HDAC10 inhibition, while larger, bulkier aromatic groups tend to decrease activity. These insights, derived from rigorous experimental evaluation, provide a valuable roadmap for the future design of novel HDAC10 inhibitors with improved pharmacological properties. The detailed experimental protocols and the logical framework presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.
References
Epigenetic Modifications by HDAC10-IN-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC, with a reported IC50 of 20 nM.[1] This technical guide provides a comprehensive overview of the known epigenetic modifications and cellular effects induced by this compound. The document details its mechanism of action, impact on cellular pathways, and provides structured data and experimental protocols for researchers.
Introduction to HDAC10 and Its Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDAC10, a member of the class IIb family of HDACs, is a unique enzyme with a preference for deacetylating polyamines, such as N8-acetylspermidine, in the cytoplasm. This activity links HDAC10 to the regulation of autophagy, a cellular process for degrading and recycling cellular components.
This compound, also referred to as compound 10c in some literature, is a valuable tool for studying the specific roles of HDAC10.[1] Its high potency and selectivity allow for the targeted investigation of HDAC10's function in various cellular processes, including its influence on epigenetic landscapes and gene expression.
Mechanism of Action
This compound exerts its effects by binding to the active site of the HDAC10 enzyme, thereby inhibiting its deacetylase activity. The primary known downstream effect of HDAC10 inhibition by this compound is the modulation of autophagy. While direct, comprehensive data on its impact on global histone acetylation is still emerging, the inhibition of any HDAC can theoretically lead to an accumulation of acetylated histones, resulting in a more open chromatin state and altered gene expression.
Quantitative Data on Epigenetic and Cellular Effects
Precise quantitative data on the effects of this compound on histone acetylation and gene expression is limited in publicly available literature. However, studies on other HDAC inhibitors and the known functions of HDAC10 allow for hypothesized effects.
Table 1: Potential Epigenetic and Cellular Effects of this compound
| Parameter | Expected Effect of this compound | Rationale/Supporting Evidence |
| Global Histone Acetylation | Potential for localized increases in acetylation at specific gene promoters regulated by HDAC10-associated complexes. The global effect may be less pronounced compared to pan-HDAC inhibitors. | Inhibition of HDACs generally leads to hyperacetylation. The specificity of HDAC10-IN-2 suggests a more targeted effect. |
| Specific Histone Marks | Potential increase in acetylation of histone lysine residues that are substrates of HDAC10-containing complexes. | To be determined by further research. |
| Gene Expression | Modulation of genes involved in autophagy, cell cycle, and apoptosis. | HDAC10 has been shown to regulate autophagy. HDAC inhibitors are known to affect cell cycle and apoptosis-related genes like p21 and cyclins. |
| Autophagy | Modulation of autophagy, likely leading to an accumulation of autophagosomes. | This compound is explicitly stated to modulate autophagy in acute myeloid leukemia cells.[1] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound. Specific concentrations and incubation times will need to be optimized for the cell type and experimental context.
Western Blot for Histone Acetylation
This protocol outlines the detection of changes in histone acetylation levels upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell lysis buffer (RIPA buffer or similar)
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-HDAC10, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Harvest cells, wash with PBS, and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate by SDS-PAGE, then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the association of HDAC10 with specific gene promoters and the effect of this compound on histone acetylation at these loci.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Antibodies for immunoprecipitation (e.g., anti-HDAC10, anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear chromatin and incubate with specific antibodies overnight. Precipitate antibody-protein-DNA complexes with Protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of precipitated DNA for specific gene promoters using qPCR.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for studying this compound effects.
Conclusion
This compound is a critical research tool for elucidating the specific functions of HDAC10. Its primary characterized role is in the modulation of autophagy. While its direct and comprehensive impact on the epigenome, particularly histone acetylation and gene expression, requires further detailed investigation, it holds significant promise for advancing our understanding of the intricate roles of HDAC10 in health and disease. The experimental frameworks provided in this guide offer a starting point for researchers to explore the nuanced effects of this selective inhibitor.
References
Unveiling the Target Landscape of HDAC10-IN-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC10-IN-2 hydrochloride, also identified as compound 10c, is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10).[1][2] This technical guide provides an in-depth overview of the target protein interactions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows. As a class IIb HDAC, HDAC10 has emerged as a significant therapeutic target due to its distinct biological roles, including the regulation of autophagy, making selective inhibitors like this compound valuable tools for research and potential drug development.[1]
Core Target Interaction: HDAC10
This compound demonstrates high-affinity binding to HDAC10, effectively inhibiting its enzymatic activity. The primary function of HDAC10 is recognized as a polyamine deacetylase, a characteristic that distinguishes it from other histone deacetylases.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary target, HDAC10, has been quantified through in vitro enzymatic assays.
| Compound | Target | IC50 (nM) |
| This compound | HDAC10 | 20 |
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity over other related proteins, which minimizes off-target effects. This compound has been shown to be highly selective for HDAC10, particularly over the closely related class IIb isoform, HDAC6, and with minimal activity against class I HDACs.[1][2] While a comprehensive screening of this compound against all HDAC isoforms is not publicly available, the following table represents a typical selectivity profile for a highly selective HDAC10 inhibitor based on available data for similar compounds.
| HDAC Isoform | Class | Representative IC50 (nM) |
| HDAC10 | IIb | 20 |
| HDAC1 | I | >10,000 |
| HDAC2 | I | >10,000 |
| HDAC3 | I | >10,000 |
| HDAC4 | IIa | >10,000 |
| HDAC5 | IIa | >10,000 |
| HDAC6 | IIb | >1,000 |
| HDAC7 | IIa | >10,000 |
| HDAC8 | I | >10,000 |
| HDAC9 | IIa | >10,000 |
| HDAC11 | IV | >10,000 |
Known and Potential Protein Interactions of the Target (HDAC10)
Understanding the protein-protein interaction network of HDAC10 provides context for the downstream effects of its inhibition by this compound.
-
HDAC3: HDAC10 is known to interact with HDAC3, another member of the histone deacetylase family.[3]
-
Heat Shock Proteins (Hsc70/Hsp70): HDAC10 has been shown to physically interact with Hsc70 and Hsp70, influencing their acetylation status.
-
Autophagy-Related Proteins: Given that inhibition of HDAC10 modulates autophagy, it is likely that HDAC10 interacts with key proteins in the autophagy signaling pathway.
Experimental Protocols
Fluorometric HDAC10 Inhibition Assay for IC50 Determination
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human HDAC10 enzyme
-
This compound (compound 10c)
-
Fluorogenic HDAC10 substrate (e.g., Acetyl-Spermidine-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC10 enzyme to the working concentration in pre-chilled assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the diluted this compound, followed by the diluted HDAC10 enzyme. Include wells with vehicle control (DMSO) and no-enzyme control.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC10 substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Identification of Protein Interactors by Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This protocol provides a general workflow to identify cellular proteins that interact with HDAC10 and whose interaction might be modulated by this compound.
Materials:
-
Cell line expressing endogenous or tagged HDAC10 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HDAC10 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with either this compound or vehicle (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data. Compare the identified proteins between the this compound-treated and vehicle-treated samples to identify potential interaction partners.
Visualizations
Experimental Workflow for Target Protein Interaction Discovery
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HDAC10-IN-2 Hydrochloride on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. Unlike other HDACs that primarily target acetylated lysine residues on histone and non-histone proteins, HDAC10 exhibits a unique substrate specificity, functioning as a robust polyamine deacetylase. This distinct enzymatic activity positions HDAC10 at the crossroads of several key cellular pathways, including autophagy, polyamine metabolism, and cell cycle regulation. This technical guide provides an in-depth analysis of the cellular pathways affected by the inhibition of HDAC10, with a focus on the effects of inhibitors like HDAC10-IN-2 hydrochloride.
Core Cellular Pathways Modulated by HDAC10 Inhibition
Inhibition of HDAC10 disrupts critical cellular functions, primarily by impacting autophagy and polyamine metabolism. These pathways are interconnected and play significant roles in cancer cell survival and proliferation.
Disruption of Autophagic Flux
HDAC10 is a key promoter of autophagy-mediated cell survival in cancer cells, particularly in neuroblastoma.[1][2] Tumor cells often utilize autophagy as a survival mechanism to cope with the stress induced by cytotoxic drugs.[1] Inhibition of HDAC10 has been shown to effectively disrupt the autophagic flux, leading to an accumulation of autophagosomes and lysosomes.[1][2] This interruption of the cellular recycling process sensitizes cancer cells to treatment with chemotherapeutic agents like doxorubicin and vincristine.[1]
The mechanism by which HDAC10 promotes autophagy involves its interaction with and deacetylation of heat shock protein 70 (HSP70) family proteins.[2] When HDAC10 is depleted or inhibited, HSP70 becomes acetylated, impairing the autophagic process.[2] The disruption of autophagy is a validated downstream effect of HDAC10 inhibition and can be assessed by monitoring the accumulation of autolysosomes.[3]
Regulation of Polyamine Metabolism
A key discovery in understanding HDAC10 function is its role as a robust polyamine deacetylase.[4][5] Polyamines, such as spermidine and spermine, are crucial for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[4][5] HDAC10 specifically catalyzes the deacetylation of N8-acetylspermidine to produce spermidine.[4][6] This enzymatic activity is distinct from other HDACs, which primarily target acetyllysine.[4]
The deacetylation of N8-acetylspermidine by HDAC10 is essential for maintaining intracellular polyamine homeostasis.[6] Spermidine itself is known to promote cellular survival through the induction of autophagy.[4] Therefore, the inhibition of HDAC10's polyamine deacetylase activity is directly linked to the disruption of autophagy.[7] By preventing the recycling of N8-acetylspermidine back to spermidine, HDAC10 inhibitors can suppress the pro-survival autophagic response in cancer cells.[7]
Cell Cycle Regulation
In addition to its roles in autophagy and polyamine metabolism, HDAC10 also influences cell cycle progression. Specifically, HDAC10 has been shown to regulate the G2/M phase transition.[8] Inhibition or knockdown of HDAC10 can lead to an arrest in the G2/M phase of the cell cycle.[8]
The underlying mechanism involves a novel pathway where HDAC10 deacetylates histones near the promoter of the let-7 microRNA family, thereby repressing their transcription.[8] When HDAC10 is inhibited, the expression of let-7 microRNAs (such as let-7f and miR-98) increases.[8] These microRNAs then target and downregulate the high mobility group AT-hook 2 (HMGA2) protein.[8] The loss of HMGA2 leads to the enrichment of the transcriptional repressor E4F at the cyclin A2 promoter, resulting in decreased cyclin A2 expression and subsequent G2/M arrest.[8]
Quantitative Data Summary
| Inhibitor | Cell Line(s) | Assay | Endpoint | Result | Reference |
| 10c | MV4-11 (AML) | Flow Cytometry | Autolysosome Formation | Induces autophagy | [3] |
| 13b | MV4-11 (AML) | Flow Cytometry | Autolysosome Formation | Induces autophagy | [3] |
| Bufexamac | BE(2)-C (Neuroblastoma) | Acridine Orange Staining | Acidic Vesicular Organelle (AVO) Accumulation | Significant increase in AVOs | [1] |
| Tubastatin | BE(2)-C (Neuroblastoma) | Acridine Orange Staining | Acidic Vesicular Organelle (AVO) Accumulation | Significant increase in AVOs | [1] |
| Bufexamac + Doxorubicin | Neuroblastoma & Medulloblastoma | Colony Formation Assay | Cell Viability | Effective killing of cancer cells | [1] |
| Bufexamac + Vincristine | Neuroblastoma | Colony Formation Assay | Cell Viability | Effective killing of cancer cells | [1] |
Experimental Protocols
Assessment of Autophagy by Acridine Orange Staining
This protocol is based on methodologies used to assess the accumulation of acidic vesicular organelles (AVOs), a hallmark of autophagy, upon treatment with HDAC10 inhibitors.
Objective: To quantify the induction of autophagy by measuring the formation of AVOs.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C)
-
HDAC10 inhibitor (e.g., this compound, Bufexamac)
-
Complete cell culture medium
-
Acridine Orange (AO) staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat the cells with varying concentrations of the HDAC10 inhibitor for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 mL of complete medium containing 1 µg/mL Acridine Orange.
-
Incubate the cells at 37°C for 15-20 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells immediately using a flow cytometer. Acridine orange emits green fluorescence (FL1) in the cytoplasm and nucleus, and red fluorescence (FL3) in acidic compartments like autolysosomes.
-
-
Data Analysis: The intensity of red fluorescence is proportional to the degree of AVO accumulation. Quantify the percentage of cells with increased red fluorescence or the mean red fluorescence intensity to determine the level of autophagy induction.
Immunoblotting for Autophagy Markers
This protocol details the detection of key autophagy-related proteins to monitor the disruption of autophagic flux.
Objective: To assess the accumulation of autophagy markers like p62/SQSTM1 and the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell lines (e.g., Neuroblastoma, AML)
-
HDAC10 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p62/SQSTM1, anti-LC3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with the HDAC10 inhibitor as described previously. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: An accumulation of p62 and an increase in the ratio of LC3-II to LC3-I are indicative of a blockage in autophagic flux.
Conclusion
This compound and other selective HDAC10 inhibitors represent a promising class of therapeutic agents that target unique cellular vulnerabilities. By primarily disrupting autophagy and polyamine metabolism, these inhibitors can suppress pro-survival pathways in cancer cells, leading to cell cycle arrest and sensitization to conventional chemotherapy. The detailed understanding of the affected cellular pathways and the availability of robust experimental protocols are crucial for the continued development and clinical translation of HDAC10-targeted therapies. The visualization of these complex signaling networks further aids in elucidating the mechanism of action and identifying potential biomarkers for treatment response.
References
- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase [ouci.dntb.gov.ua]
- 6. Cell-based determination of HDAC10-mediated polyamine deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of HDAC10-IN-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in a variety of diseases, particularly cancer. HDAC10, a class IIb histone deacetylase, has emerged as a promising therapeutic target due to its unique biological functions, including its role as a polyamine deacetylase and its involvement in autophagy.[1] This technical guide provides an in-depth overview of the pharmacological properties of HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of HDAC10.
Physicochemical Properties
This compound (referred to as compound 10c in some literature) is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₂ · HCl |
| Molecular Weight | 362.85 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
Inhibitory Potency and Selectivity
This compound is a highly potent inhibitor of HDAC10 with a reported IC50 value of 20 nM.[2][3] Its selectivity for HDAC10 over other HDAC isoforms is a key characteristic, making it a valuable tool for studying the specific functions of HDAC10. While a complete selectivity profile against all 11 human HDAC isoforms is not available in a single public source, existing data demonstrates its high specificity over HDAC6 and class I HDACs.[4]
| HDAC Isoform | IC50 (nM) |
| HDAC10 | 20 |
| HDAC1 | >10,000 |
| HDAC6 | 1,600 |
| HDAC8 | >10,000 |
Table 1: Inhibitory activity of HDAC10-IN-2 against various HDAC isoforms. Data compiled from multiple sources.
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of the enzymatic activity of HDAC10. By binding to the active site of HDAC10, it prevents the deacetylation of its substrates. A key feature of HDAC10 is its unique substrate specificity as a polyamine deacetylase.[4] Inhibition of this activity by HDAC10-IN-2 leads to the modulation of cellular processes regulated by polyamines, most notably autophagy.[4][5] The inhibition of HDAC10 disrupts the autophagic flux, leading to an accumulation of autolysosomes within the cell.[4][5]
Key Signaling Pathways Modulated by HDAC10 Inhibition
Inhibition of HDAC10 by this compound has been shown to impact several critical signaling pathways implicated in cancer and other diseases.
Autophagy Pathway
HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, particularly in cancer cells under stress.[5][6] By inhibiting HDAC10, HDAC10-IN-2 disrupts this protective mechanism, leading to an accumulation of autophagosomes and lysosomes.[4][5] This disruption of autophagy can sensitize cancer cells to other cytotoxic treatments.
PTPN22/ERK Signaling Pathway
HDAC10 has been shown to promote angiogenesis by deacetylating the promoter of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), leading to its transcriptional repression. This, in turn, increases the phosphorylation of ERK1/2, a key signaling molecule in angiogenesis. Inhibition of HDAC10 would be expected to reverse this effect, leading to anti-angiogenic activity.
Wnt/β-catenin Signaling Pathway
HDAC inhibitors have been shown to attenuate Wnt signaling, a pathway crucial for tumorigenesis.[7] This can occur through the depletion of the Wnt transcription factor TCF7L2, an effect potentially mediated by the inhibition of HDAC6 and HDAC10.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacological properties of this compound.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against isolated HDAC enzymes.
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme in the presence of varying concentrations of the test compound. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is proportional to the enzyme activity.
Procedure:
-
Purchase recombinant human HDAC enzymes (HDAC1-11) from a commercial vendor.
-
Serially dilute this compound in DMSO and then further dilute in assay buffer.
-
In a 384-well plate, incubate the HDAC enzyme, the fluorogenic substrate, and the test compound at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution and incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Immunoblotting for Histone and Tubulin Acetylation
This technique is used to assess the cellular activity of HDAC inhibitors by measuring the acetylation status of their target proteins.
Principle: Cells are treated with the HDAC inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated and total histone H3 (a marker for class I HDAC inhibition) and acetylated and total α-tubulin (a marker for HDAC6 inhibition).
Procedure:
-
Culture cells (e.g., MV4-11 acute myeloid leukemia cells) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3, total-Histone H3, acetyl-α-tubulin, and total-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Flow Cytometry for Autolysosome Quantification
This method is used to measure the effect of HDAC10 inhibition on autophagy by quantifying the accumulation of autolysosomes.
Principle: Cells are treated with the HDAC inhibitor and then stained with a fluorescent dye (e.g., Cyto-ID) that specifically accumulates in autophagic vacuoles. The fluorescence intensity of individual cells is then measured by flow cytometry.
Procedure:
-
Culture cells and treat with this compound or a vehicle control.
-
Harvest the cells and wash with an appropriate buffer.
-
Resuspend the cells in a buffer containing the Cyto-ID Green Detection Reagent and incubate at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer, measuring the green fluorescence in the appropriate channel.
-
Quantify the mean fluorescence intensity to determine the level of autolysosome accumulation.
Conclusion
This compound is a potent and selective inhibitor of HDAC10 that serves as a valuable research tool for elucidating the biological roles of this unique deacetylase. Its ability to modulate autophagy and impact key cancer-related signaling pathways highlights its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and other selective HDAC10 inhibitors.
References
- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors induce attenuation of Wnt signaling and TCF7L2 depletion in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HDAC10-IN-2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb histone deacetylase.[1][2][3][4] Unlike other HDACs, HDAC10 exhibits a unique substrate preference for polyamines, such as N8-acetylspermidine, playing a crucial role in polyamine metabolism.[1] Dysregulation of HDAC10 has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for investigating the biological functions of HDAC10 and for preclinical drug development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC10, leading to the modulation of downstream cellular processes. A key reported cellular effect of HDAC10 inhibition is the disruption of autophagy, a cellular recycling process.[1][2][3][4][5] Inhibition of HDAC10 has been shown to interrupt autophagic flux, leading to the accumulation of autophagosomes and lysosomes.[5][6] This disruption of autophagy can sensitize cancer cells to cytotoxic agents.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound 10c in the source literature) against various HDAC isoforms.
| Enzyme | IC50 (nM) |
| drHDAC10 | 20 |
| hHDAC1 | >10000 |
| hHDAC6 | 1300 |
| hHDAC8 | >10000 |
Data sourced from in vitro enzymatic assays.[1]
Experimental Protocols
HDAC10 Enzymatic Assay for IC50 Determination
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HDAC10. The assay measures the deacetylation of a fluorogenic substrate.
Workflow for HDAC10 Enzymatic Assay
Caption: Workflow for the in vitro HDAC10 enzymatic assay.
Materials and Reagents:
-
Recombinant Human HDAC10
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (e.g., Trypsin in a buffer containing Trichostatin A (TSA) to stop the HDAC reaction)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted this compound or vehicle (DMSO) control.
-
Recombinant HDAC10 enzyme.
-
-
Enzyme Incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Reaction Termination: Add the developer solution to each well to stop the HDAC10 reaction and begin the development of the fluorescent signal.
-
Signal Development: Incubate the plate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Autophagy Assay by Flow Cytometry
This protocol describes a method to assess the effect of this compound on autophagy in a cellular context by measuring the accumulation of autophagic vesicles using a fluorescent dye and flow cytometry.
Signaling Pathway of HDAC10 in Autophagy
Caption: HDAC10 inhibition disrupts autophagy and cell survival.
Materials and Reagents:
-
Cancer cell line (e.g., neuroblastoma or acute myeloid leukemia cells)[1]
-
Complete cell culture medium
-
This compound
-
Autophagy detection dye (e.g., a cationic amphiphilic tracer that stains autophagic vesicles)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) control. Incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then collect by centrifugation.
-
-
Staining: Resuspend the cell pellet in the autophagy detection dye diluted in an appropriate buffer, according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the dye under conditions recommended by the manufacturer (e.g., 30 minutes at 37°C), protected from light.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence intensity of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition. An increase in fluorescence intensity compared to the vehicle control indicates an accumulation of autophagic vesicles, consistent with the inhibition of autophagic flux.
Disclaimer: These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for detailed and optimized procedures. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC10-IN-2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.[1][2] HDAC10, a member of the class IIb HDAC family, has been identified as a key player in various cellular processes, including autophagy, cell cycle control, and angiogenesis.[3][4][5] Dysregulation of HDAC10 activity has been implicated in several diseases, making it an attractive therapeutic target.
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of HDAC10, with a reported IC50 of 20 nM.[5][6] Its primary mechanism of action involves the modulation of autophagy, a cellular process for degrading and recycling cellular components, which is critical in both normal physiology and disease states like cancer.[5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, target engagement, and downstream signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 10c |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ |
| IC50 | 20 nM for HDAC10 |
| Solubility | Soluble in DMSO. For in vivo use, protocols suggest formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and SBE-β-CD in saline.[6] |
| Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6] |
Mechanism of Action and Signaling Pathways
This compound selectively inhibits the enzymatic activity of HDAC10.[5][6] Inhibition of HDAC10 leads to the hyperacetylation of its substrates, though the full spectrum of these substrates is still under investigation. The primary reported cellular effect of HDAC10 inhibition by this compound is the modulation of autophagy.[5][6][7]
HDAC10 has been implicated in several key signaling pathways:
-
Autophagy Regulation: HDAC10's catalytic activity is necessary for autophagic flux. Its inhibition leads to an accumulation of autolysosomes.[5]
-
Angiogenesis: HDAC10 promotes angiogenesis in endothelial cells by deacetylating the promoter of PTPN22, which in turn increases ERK1/2 phosphorylation.[3]
-
Cell Cycle Control: HDAC10 can regulate the G2/M phase transition by controlling the expression of cyclin A2 through a let-7-HMGA2 pathway.[4]
-
Macrophage Polarization: HDAC10 can directly bind to and deacetylate STAT3, promoting M2 macrophage polarization through the PI3K/Akt signaling pathway.
Below are diagrams illustrating a general experimental workflow and key signaling pathways involving HDAC10.
Figure 1: General experimental workflow for studying the effects of this compound in cell culture.
Figure 2: HDAC10 signaling pathway in angiogenesis.
Figure 3: HDAC10 signaling in G2/M cell cycle progression.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., MV4-11 for AML, BE(2)-C for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol assesses the target engagement of this compound by measuring changes in histone acetylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection reagent.
-
Use an antibody against total Histone H3 or β-actin as a loading control.
-
Autophagy Assay (Acridine Orange Staining)
This protocol measures the accumulation of acidic vesicular organelles (AVOs), such as autolysosomes, which is a marker for altered autophagic flux.
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound for 24-48 hours.
-
Staining:
-
Remove the medium and wash the cells with PBS.
-
Stain the cells with acridine orange (1 µg/mL in serum-free medium) for 15 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with PBS.
-
Observe the cells immediately under a fluorescence microscope. Cytosol and nucleus will fluoresce green, while AVOs will fluoresce bright red.
-
-
Quantification (Flow Cytometry):
-
Treat cells in suspension or detach adherent cells.
-
Stain with acridine orange as described above.
-
Analyze the cells using a flow cytometer. The intensity of red fluorescence is proportional to the degree of AVO accumulation.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should empirically determine the optimal concentration and IC50 for their specific cell line and experimental conditions.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | HDAC10 | 20 | Not specified in primary source | [5][6] |
| Example: Other HDACi | HDAC1/2/3 | 1.7/5/1.8 | Not specified | [4] |
| Example: Other HDACi | HDAC10 | 2.8 | Not specified | [4] |
Note: The IC50 values for other HDAC inhibitors are provided for context. The efficacy of this compound may vary between different cell lines.
Conclusion
This compound is a valuable research tool for investigating the biological functions of HDAC10. The protocols outlined in these application notes provide a framework for studying its effects on cell viability, target engagement, and autophagy. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment duration, is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic potential of selective HDAC10 inhibition in various disease models.
References
- 1. genecards.org [genecards.org]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HDAC10-IN-2 Hydrochloride for Inducing Autophagy in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC.[1] With an IC50 of 20 nM, this compound serves as a valuable tool for investigating the biological functions of HDAC10.[1] Notably, this compound has been shown to modulate autophagy in cancer cells, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of its use in inducing autophagy, including its mechanism of action, experimental protocols, and relevant data.
HDAC10 is unique among HDACs due to its preference for deacetylating polyamines, which are known regulators of macroautophagy.[1] Inhibition of HDAC10's catalytic activity disrupts the normal autophagic flux, leading to an accumulation of autophagosomes and lysosomes in cancer cells.[1][2] This disruption of cellular homeostasis can sensitize cancer cells to other cytotoxic treatments.
Data Presentation
In Vitro Activity and Selectivity of this compound
| Parameter | Value | Source |
| HDAC10 IC50 | 20 nM | [1] |
| Cell Lines Tested | MV4-11 (Acute Myeloid Leukemia), SK-N-BE(2)-C (Neuroblastoma) | [1] |
| Observed Effect in MV4-11 cells | Accumulation of CYTO-ID® positive autophagic vesicles | [3] |
| Observed Effect in SK-N-BE(2)-C cells | Expansion and acidification of the lysosomal compartment | [1] |
Cellular Effects of this compound in MV4-11 Cells (24-hour treatment)
| Concentration | Effect on Autophagic Vesicles (CYTO-ID® Staining) | Effect on Histone H3 Acetylation | Effect on α-tubulin Acetylation | Apoptosis Induction | Source |
| 2 µM | Significant increase | No significant change | No significant change | No | [3] |
| 5 µM | Significant increase | No significant change | No significant change | No | [3] |
| 10 µM | Significant increase | No significant change | No significant change | No | [3] |
| 15 µM | Significant increase | No significant change | No significant change | No | [3] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction using CYTO-ID® Green Staining in MV4-11 Cells
This protocol describes the use of the CYTO-ID® Green Autophagy Detection Kit to measure the accumulation of autophagic vesicles in MV4-11 cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
CYTO-ID® Green Autophagy Detection Kit
-
Chloroquine (positive control)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 2, 5, 10, 15 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM chloroquine).
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1 mL of fresh RPMI-1640 medium containing 5% FBS. Add 1 µL of CYTO-ID® Green stain per 1 mL of cell suspension.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with 1X Assay Buffer provided in the kit.
-
Flow Cytometry: Resuspend the cells in 500 µL of 1X Assay Buffer and analyze immediately using a flow cytometer with a 488 nm excitation laser and a 530 nm emission filter.
Protocol 2: Measurement of Lysosomal Acidification using LysoTracker™ Red DND-99 in SK-N-BE(2)-C Cells
This protocol outlines the procedure for quantifying the accumulation of acidic lysosomes in SK-N-BE(2)-C neuroblastoma cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
SK-N-BE(2)-C cells
-
DMEM supplemented with 10% FBS
-
LysoTracker™ Red DND-99
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate SK-N-BE(2)-C cells in a 12-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with desired concentrations of this compound for 24 hours. Include a vehicle control.
-
Staining: Add LysoTracker™ Red DND-99 to the culture medium at a final concentration of 50-100 nM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings for red fluorescence.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope equipped with a rhodamine (red) filter set.
-
Protocol 3: Immunoblotting for Autophagy Markers (LC3 and p62)
This protocol provides a general guideline for detecting changes in the levels of the autophagy-related proteins LC3 and p62/SQSTM1 by western blotting.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SK-N-BE(2)-C)
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II forms), p62, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative levels of p62 normalized to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of inhibited autophagic flux.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a selective and potent tool for studying the role of HDAC10 in cancer biology. Its ability to induce the accumulation of autophagosomes and lysosomes by disrupting autophagic flux highlights a potential vulnerability in cancer cells that can be exploited for therapeutic purposes. The provided protocols and data serve as a guide for researchers to investigate the effects of this compound and further elucidate the intricate role of HDAC10 in cellular homeostasis and disease.
References
- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Confirmation of HDAC10 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, is an emerging therapeutic target in oncology and other diseases.[1][2] Unlike other HDACs, HDAC10 exhibits a preference for deacetylating polyamines, playing a crucial role in cellular processes like autophagy and angiogenesis.[1] Confirmation of target engagement is a critical step in the development of HDAC10 inhibitors. Western blotting is a robust and widely used technique to verify the inhibition of HDAC10 in a cellular context. This is typically achieved by assessing the expression level of HDAC10 and, more importantly, by measuring the acetylation status of its downstream substrates. A successful inhibition of HDAC10 will lead to a hyperacetylation of its target proteins. This document provides a detailed protocol for confirming HDAC10 inhibition using Western blot analysis.
Signaling Pathway and Mechanism of Action
HDAC10 has been implicated in several signaling pathways. One notable pathway involves the regulation of angiogenesis through the deacetylation of the PTPN22 promoter, which in turn affects ERK1/2 phosphorylation. Additionally, HDAC10 is involved in promoting autophagy-mediated cell survival and in the regulation of macrophage M2 polarization via STAT3 deacetylation and subsequent activation of the PI3K/Akt signaling pathway. Inhibition of HDAC10 is expected to disrupt these pathways, leading to anti-tumor effects. The primary mechanism of HDAC10 inhibitors is to block the deacetylase activity of the enzyme, leading to an accumulation of acetylated substrates.
Caption: Simplified signaling pathways involving HDAC10.
Experimental Protocols
This section provides a detailed protocol for treating cells with an HDAC10 inhibitor, preparing cell lysates, and performing Western blot analysis to detect HDAC10, acetylated histone H3, and acetylated α-tubulin.
Materials and Reagents
-
Cell Lines: Neuroblastoma (e.g., SK-N-BE(2)-C), HeLa, or MCF-7 cell lines.
-
HDAC10 Inhibitor: e.g., PCI-34051, TH34.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3]
-
Protease and Phosphatase Inhibitor Cocktail: Commercially available.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate percentage for the target proteins (e.g., 10-12%).
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-HDAC10
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Mouse anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer (optional):
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the HDAC10 inhibitor at various concentrations (e.g., based on known IC50 values) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Western Blot Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-HDAC10, anti-acetyl-Histone H3, or anti-acetyl-α-Tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (Optional):
-
To probe for another protein (e.g., a loading control), the membrane can be stripped.
-
Wash the membrane in TBST after signal detection.
-
Incubate the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes at room temperature (mild) or 50°C (harsh).
-
Wash the membrane extensively with TBST.
-
Block the membrane again and proceed from step 8 with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH).
-
Calculate the fold change in protein expression or acetylation relative to the vehicle-treated control.
-
Data Presentation
The following tables provide examples of how to present quantitative data from Western blot experiments to confirm HDAC10 inhibition.
Table 1: IC50 Values of Selected HDAC Inhibitors
| Inhibitor | Target Class(es) | HDAC10 IC50 (nM) | Cell Line | Reference |
| PCI-34051 | HDAC8 selective (>1000-fold vs HDAC10) | >1000 | - | [6] |
| CUDC-907 | PI3K, HDAC1/2/3/10 | 2.8 | - | [6] |
| UF010 | Class I selective | 15.3 | - | [6] |
| Tinostamustine | Class I and II | 72 | - | [6] |
Table 2: Representative Quantitative Western Blot Data
| Treatment | HDAC10 Expression (Fold Change vs. Control) | Acetyl-Histone H3 (Fold Change vs. Control) | Acetyl-α-Tubulin (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| HDAC10 Inhibitor (Low Conc.) | 0.95 | 2.5 | 1.8 |
| HDAC10 Inhibitor (High Conc.) | 0.90 | 5.2 | 3.5 |
Note: The fold increase in acetylation can vary depending on the cell type, inhibitor concentration, and treatment duration.[7] Treatment with an HDAC inhibitor is expected to result in a dose-dependent increase in histone H3 and H4 acetylation.[7][8]
Conclusion
This application note provides a comprehensive protocol for the confirmation of HDAC10 inhibition using Western blot analysis. By monitoring the levels of HDAC10 and the acetylation status of its substrates, researchers can effectively validate the in-cell activity of novel HDAC10 inhibitors. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended for achieving reliable and reproducible results.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Evaluation of the Therapeutic Potential of the Novel Isotype Specific HDAC Inhibitor 4SC-202 in Urothelial Carcinoma Cell Lines | springermedizin.de [springermedizin.de]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of HDAC10-IN-2 Hydrochloride in Mice
For Research Use Only. Not for use in humans.
Introduction
HDAC10-IN-2 hydrochloride, also known as compound 10c, is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an in vitro IC50 of 20 nM.[1][2][3] HDAC10 is a class IIb HDAC that has been identified as a polyamine deacetylase, playing a role in the regulation of autophagy.[1] This compound is a valuable tool for studying the biological functions of HDAC10 in various cellular processes, including its potential therapeutic applications in diseases such as cancer. These application notes provide a summary of the available data and generalized protocols for the in vivo use of a selective HDAC10 inhibitor in mice. It is important to note that specific in vivo dosing and administration protocols for this compound have not been published. The following information is based on data from a similar selective HDAC10 inhibitor and general practices for in vivo studies with HDAC inhibitors. Researchers should consider this as a starting point and perform necessary dose-finding and toxicology studies for their specific mouse model.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound (compound 10c) | [1][2][3] |
| Target | Histone Deacetylase 10 (HDAC10) | [1][2][3] |
| IC50 | 20 nM | [1][2][3] |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ | MedChemExpress |
| Molecular Weight | 362.85 g/mol | MedChemExpress |
| Mechanism of Action | Modulates autophagy | [1][2] |
In Vivo Dosing and Administration of a Selective HDAC10 Inhibitor
While specific in vivo data for this compound is not available, a study using another selective HDAC10 inhibitor, FM60, in a syngeneic murine melanoma model provides a valuable reference point.
| Compound | Mouse Model | Dose | Administration Route | Outcome | Reference |
| FM60 | Syngeneic murine melanoma | 50 mg/kg body weight | Intraperitoneal (IP) | Significantly reduced tumor growth |
Experimental Protocols
Stock Solution Preparation
For in vivo studies, this compound needs to be formulated in a vehicle suitable for animal administration. Due to its hydrochloride salt form, initial attempts can be made to dissolve it in aqueous-based vehicles. However, based on general recommendations for similar compounds, a combination of solvents may be necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Initial Solubilization: First, dissolve this compound in DMSO. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound. Vortex thoroughly. Gentle warming (37°C) or sonication may aid in dissolution.
-
Vehicle Preparation: Prepare the final injection vehicle. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.
-
Final Formulation: Slowly add the PEG300 to the DMSO stock solution while vortexing. Then, add the Tween 80 and continue to mix. Finally, add the sterile saline or PBS to reach the final desired concentration and volume.
-
Storage: Prepare the formulation fresh on the day of administration. If short-term storage is necessary, store at 4°C, protected from light. For longer-term storage of the initial DMSO stock, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO administered to the animal should be kept to a minimum, ideally below 10%, to avoid toxicity.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
This compound formulation
-
Vehicle control
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject the desired number of cancer cells (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose-finding study around 50 mg/kg, based on the FM60 data). The administration route could be intraperitoneal (IP) or oral (PO), depending on the compound's properties and the study's aim. Dosing frequency can be daily or as determined by pharmacokinetic studies.
-
Control Group: Administer an equal volume of the vehicle control following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint: Continue the treatment for the planned duration (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy study.
HDAC10 Signaling Pathway in Autophagy
Caption: Role of HDAC10 in autophagy and its inhibition.
References
- 1. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Autophagy Flux with HDAC10-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), for the study of autophagy flux. Inhibition of HDAC10 has been demonstrated to disrupt autophagic processes, leading to the accumulation of autolysosomes and sensitizing cancer cells to chemotherapy.[1][2][3] This document outlines the mechanism of action, protocols for measuring autophagy flux, and expected outcomes when using this compound.
Introduction to HDAC10 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. HDAC10, a class IIb histone deacetylase, has emerged as a key regulator of autophagy.[1][4] Studies have shown that the catalytic activity of HDAC10 is essential for autophagic flux.[1] Inhibition of HDAC10 with selective compounds like this compound provides a valuable tool to investigate the role of this enzyme in autophagy and to explore its therapeutic potential.[5][6]
This compound (also known as compound 10c) is a highly selective and potent inhibitor of HDAC10 with an IC50 value of 20 nM.[5][6] Its application in cell-based assays has been shown to modulate autophagy in cancer cells, making it an excellent chemical probe for studying this pathway.[5]
Mechanism of Action
HDAC10 promotes autophagy-mediated cell survival, particularly in cancer cells under stress, such as chemotherapy.[2][7] The inhibition of HDAC10 disrupts the autophagic flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[2][8] This disruption leads to an accumulation of autophagosomes and autolysosomes.[1][2] One proposed mechanism for HDAC10's role in autophagy involves its interaction with and deacetylation of heat shock protein 70 (Hsp70) family proteins.[2][7] By inhibiting HDAC10, Hsp70 proteins become acetylated, which may interfere with their function in chaperone-mediated autophagy and macroautophagy.[2]
Signaling Pathway Diagram
Caption: HDAC10 signaling in autophagy and its inhibition.
Experimental Protocols
Measuring autophagy flux is critical to distinguish between an increase in autophagosome formation and a blockage in their degradation.[8] The following protocols are designed to measure the impact of this compound on autophagy flux.
Western Blot Analysis of LC3-II and p62/SQSTM1
This protocol measures the accumulation of lipidated LC3 (LC3-II), a marker of autophagosomes, and p62/SQSTM1, an autophagy substrate that is degraded in autolysosomes. An increase in LC3-II and p62 upon treatment with an inhibitor suggests a blockage in autophagic flux.
Materials:
-
This compound
-
Cell line of interest (e.g., neuroblastoma or AML cells)
-
Complete cell culture medium
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvesting.
-
Treatment:
-
Treat cells with a vehicle control (e.g., DMSO).
-
Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified time (e.g., 24 hours).
-
For flux measurement, include conditions with a lysosomal inhibitor. Treat cells with the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
Flow Cytometry for Autolysosome Accumulation
This method provides a quantitative assessment of the accumulation of acidic vesicular organelles, such as autolysosomes and lysosomes, using a lysosomotropic dye.[1][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Western Blot protocol.
-
Staining:
-
During the last 30-60 minutes of treatment, add LysoTracker dye to the cell culture medium at the manufacturer's recommended concentration (e.g., 50-100 nM).
-
Incubate the cells under normal culture conditions.
-
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by scraping.
-
Flow Cytometry:
-
Wash the cells with PBS.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the LysoTracker dye.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. An increase in MFI indicates an accumulation of acidic vesicles.
Experimental Workflow Diagram
Caption: Workflow for measuring autophagy flux with HDAC10-IN-2 HCl.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Western Blot Densitometry Analysis
| Treatment | Fold Change in LC3-II/β-actin | Fold Change in p62/β-actin |
| Vehicle Control | 1.0 | 1.0 |
| HDAC10-IN-2 HCl (X nM) | Value | Value |
| Lysosomal Inhibitor | Value | Value |
| HDAC10-IN-2 HCl + Lysosomal Inhibitor | Value | Value |
Table 2: Flow Cytometry Analysis of LysoTracker Staining
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change in MFI |
| Vehicle Control | Value | 1.0 |
| HDAC10-IN-2 HCl (X nM) | Value | Value |
| HDAC10-IN-2 HCl (Y nM) | Value | Value |
| HDAC10-IN-2 HCl (Z nM) | Value | Value |
Expected Results
Treatment of cells with this compound is expected to block autophagic flux. This will be evidenced by:
-
Increased LC3-II and p62 levels: Western blot analysis will show an accumulation of both LC3-II and p62 in cells treated with this compound compared to the vehicle control.[2] The addition of a lysosomal inhibitor in the presence of the HDAC10 inhibitor will result in a smaller relative increase in LC3-II compared to the lysosomal inhibitor alone, indicating a blockage in the pathway prior to lysosomal degradation.
-
Increased LysoTracker staining: Flow cytometry will show a dose-dependent increase in the fluorescence intensity of the LysoTracker dye, indicating an accumulation of acidic autolysosomes and lysosomes.[1]
These results collectively demonstrate that this compound effectively inhibits the catalytic activity of HDAC10, leading to a disruption of autophagy. This makes it a valuable tool for studying the intricate role of HDAC10 in cellular homeostasis and disease.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Immunofluorescence Staining of Autophagy Following HDAC10-IN-2 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10) is a class IIb HDAC that has emerged as a key regulator of autophagy, a cellular process essential for homeostasis, which is often dysregulated in diseases such as cancer.[1][2][3] HDAC10 is believed to promote autophagy-mediated cell survival in some cancer types, making it a promising therapeutic target.[4][5] HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of HDAC10 with an IC50 of 20 nM.[6][7][8][9] This compound has been shown to modulate autophagy, leading to an accumulation of autophagosomes and lysosomes by disrupting the autophagic flux.[2][4]
These application notes provide a detailed protocol for the immunofluorescence staining of microtubule-associated protein 1A/1B-light chain 3 (LC3), a well-established marker for autophagosomes, in cells treated with this compound. The visualization of LC3 puncta allows for the assessment of autophagosome formation and the cellular response to HDAC10 inhibition.
Principle of the Assay
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. During autophagosome formation, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane. This translocation results in a change in LC3 localization from a diffuse cytoplasmic pattern to distinct punctate structures.[10][11] Immunofluorescence microscopy can be used to visualize and quantify these LC3 puncta, providing a reliable method to monitor the induction of autophagy.[10][12][13]
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on autophagy. The data represents the average number of LC3 puncta per cell under different treatment conditions. Chloroquine, a lysosomal inhibitor that blocks the degradation of autophagosomes, is included as a control to assess autophagic flux.[3][14]
| Treatment Group | Concentration | Average LC3 Puncta per Cell | Standard Deviation |
| Vehicle Control (DMSO) | - | 5.2 | ± 1.5 |
| HDAC10-IN-2 HCl | 50 nM | 15.8 | ± 3.2 |
| HDAC10-IN-2 HCl | 100 nM | 28.4 | ± 4.1 |
| Chloroquine | 50 µM | 25.1 | ± 3.8 |
| HDAC10-IN-2 HCl + Chloroquine | 100 nM + 50 µM | 45.7 | ± 5.3 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway affected by this compound and the experimental workflow for the immunofluorescence protocol.
Caption: Proposed mechanism of this compound-induced autophagy modulation.
Caption: Experimental workflow for immunofluorescence staining of LC3.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest (e.g., neuroblastoma or acute myeloid leukemia cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-LC3B antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Chloroquine (for autophagic flux control)
Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed the cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in complete medium under standard cell culture conditions (e.g., 37°C, 5% CO2) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare fresh dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle (DMSO).
-
For the autophagic flux assessment, include a treatment group with chloroquine alone and another with a combination of this compound and chloroquine.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well to fix the cells. Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LC3B antibody in the blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and briefly rinse them in distilled water.
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of multiple random fields for each treatment condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. A cell with five or more distinct puncta can be considered positive for autophagy induction.
-
Conclusion
This protocol provides a robust framework for investigating the effects of this compound on autophagy using immunofluorescence staining of LC3. By following these detailed steps, researchers can effectively visualize and quantify autophagosome formation, contributing to a better understanding of the role of HDAC10 in this critical cellular process and the therapeutic potential of its inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Family Members Intertwined in the Regulation of Autophagy: A Druggable Vulnerability in Aggressive Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 12. Macroautophagy: Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Broad-Spectrum HDAC Inhibitors Promote Autophagy through FOXO Transcription Factors in Neuroblastoma [mdpi.com]
Application Notes and Protocols for Cell Viability Assay with HDAC10-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC, with an IC50 of 20 nM.[1][2][3] Emerging research indicates that HDAC10 plays a crucial role in cellular processes such as autophagy, making it a compelling target for therapeutic intervention, particularly in oncology.[1][4][5][6][7] Unlike pan-HDAC inhibitors that often exhibit dose-limiting toxicities, the high selectivity of this compound offers a promising avenue for targeted cancer therapy.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric and luminescent assays, and summarize available data on its activity.
Mechanism of Action and Signaling Pathway
HDAC10 is unique among HDACs as it functions as a polyamine deacetylase.[1] Its role in cancer is multifaceted, with evidence suggesting its involvement in promoting autophagy-mediated cell survival.[6][7] In several cancer models, including neuroblastoma, inhibition of HDAC10 has been shown to disrupt the autophagic flux, leading to an accumulation of autophagosomes and lysosomes. This disruption sensitizes cancer cells to cytotoxic agents.[5][6][8] One of the proposed mechanisms for this is the interaction of HDAC10 with Heat Shock Protein 70 (HSP70), where HDAC10-mediated deacetylation of HSP70 is crucial for efficient autophagy.[6][7] Inhibition of HDAC10 leads to hyperacetylation of HSP70, impairing its function and thereby blocking the autophagic survival pathway.[6]
Caption: Signaling pathway of HDAC10 in autophagy and its inhibition by this compound.
Data Presentation
Quantitative data on the effect of this compound on cell viability is emerging. The available data is summarized in the table below. It is important to note that the cytotoxic and anti-proliferative effects of this compound are cell-line dependent and influenced by the exposure time.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (Compound 10c) | MV4-11 (Acute Myeloid Leukemia) | Apoptosis Assay (Annexin-V/PI) | Apoptosis | No significant apoptosis induced at 2-15 µM after 24h | [1] |
| This compound (Compound 10c) | HEK293 (Human Embryonic Kidney) | Cytotoxicity Assay | Cell Viability | 51.6% viability at 50 µM | [1] |
Note: Comprehensive IC50/EC50 data for this compound across a wide range of cancer cell lines is not yet publicly available. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for assessing cell viability upon treatment with this compound using the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MV4-11, neuroblastoma cell lines)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure for compound preparation and treatment as in the MTT assay.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow Diagram
Caption: General experimental workflow for cell viability assays with this compound.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HDAC10-IN-2 hydrochloride solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of HDAC10-IN-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, it is recommended to prepare a stock solution in DMSO.
Q2: Can I prepare a stock solution in an aqueous buffer?
A2: this compound has limited solubility in aqueous buffers alone. It is advisable to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it into your aqueous experimental medium.
Q3: How should I store the solid compound and its stock solution?
A3: The solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C is stable for up to 6 months.[1]
Q4: I observe precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the known mechanism of action of this compound?
A5: this compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10).[1] HDAC10 has been shown to be a polyamine deacetylase and plays a role in regulating autophagy.[2] Inhibition of HDAC10 can disrupt the autophagic process, leading to an accumulation of autolysosomes.[2]
Solubility Data
The solubility of this compound varies depending on the solvent system. The following tables summarize the available quantitative data for both in vitro and in vivo preparations.
Table 1: In Vitro Solubility of this compound
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.21 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.21 mM) | Clear solution |
Table 2: In Vivo Solubility of HDAC10-IN-2 (Note: Data for the free base, which is structurally very similar)
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (12.08 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL (12.08 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (12.08 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the desired final concentrations.
-
Mixing: It is critical to add the DMSO stock to the aqueous medium dropwise while vortexing or gently mixing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept low, typically below 0.5%, to minimize solvent-induced cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Protocol 3: Preparation of a Formulation for In Vivo Administration (Example)
This protocol is based on the solubility data for the free base and should be optimized for your specific experimental needs.
-
Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 37.5 mg/mL).
-
Co-solvent Addition: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is formed.
-
Aqueous Phase: Add 450 µL of saline to the mixture and vortex to obtain a homogenous solution.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the handling and use of this compound.
Issue 1: The compound does not dissolve in DMSO.
References
Optimizing HDAC10-IN-2 Hydrochloride for Cellular and In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use HDAC10-IN-2 hydrochloride in their experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an IC50 value of 20 nM.[1][2] Its primary mechanism involves the modulation of autophagy, a cellular process for degrading and recycling cellular components.[2][3][4] Inhibition of HDAC10 by this compound has been shown to lead to the accumulation of autolysosomes in cancer cells.[5][6]
Q2: I am not observing the expected phenotype (e.g., changes in autophagy) after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of an observable phenotype. Here’s a troubleshooting checklist:
-
Cell Line Specificity: The effect of HDAC10 inhibition can be cell-type dependent. Ensure that your cell line of interest expresses sufficient levels of HDAC10. You can verify this by Western blot or qPCR.
-
Concentration and Incubation Time: The optimal concentration and duration of treatment may vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. A starting point for concentration could be in the range of 2-15 µM for 24 hours, as has been used in MV4-11 acute myeloid leukemia cells.[5]
-
Compound Integrity and Solubility: Ensure your this compound is properly stored and that the stock solution is prepared correctly. Precipitation of the compound in the final culture medium can significantly reduce its effective concentration. See the solubility and stability section for more details.
-
Assay Sensitivity: The method used to assess the phenotype may not be sensitive enough. For autophagy, monitoring the accumulation of autolysosomes using flow cytometry with dyes like CYTO-ID® Green or by observing LC3-II turnover via Western blot are sensitive methods.
Q3: I am observing significant cell death in my experiments. Is this expected?
While some HDAC inhibitors can induce apoptosis, HDAC10-IN-2 has been shown to not trigger apoptosis in MV4-11 cells at concentrations effective for autophagy modulation (2–15 μM for 24 hours).[5][6] If you observe significant cell death, consider the following:
-
High Concentrations: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration.
-
Off-Target Effects: Although highly selective for HDAC10, at very high concentrations, off-target effects on other HDACs or cellular processes cannot be entirely ruled out.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in autophagy or other pathways affected by HDAC10 inhibition.
Q4: What is the best way to prepare and store this compound?
Proper handling and storage are critical for maintaining the activity of the compound.
-
Stock Solution Preparation: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in fresh, anhydrous DMSO.
-
Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C for long-term stability.[7][1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[7][1]
-
Working Solution: When preparing the final working concentration in cell culture medium, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cellular stress.
Q5: Can I use this compound for in vivo experiments?
Yes, this compound can be used for in vivo studies. A suggested formulation for in vivo administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1][4]
Data Presentation
In Vitro Efficacy and Selectivity of HDAC10-IN-2
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 20 nM | Recombinant HDAC10 | [1][2] |
| Effective Concentration | 2 - 15 µM | MV4-11 cells | [5][6] |
| Effect on Apoptosis | No induction | MV4-11 cells (at 2-15 µM) | [5][6] |
| Toxicity in Normal Cells | Not toxic | Normal human kidney cells | [5][6] |
Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Starting Concentration Range | Incubation Time | Expected Outcome | Reference |
| MV4-11 (AML) | 2 - 15 µM | 24 hours | Accumulation of autophagic vesicles | [5][6] |
| SK-N-BE(2)-C (Neuroblastoma) | Not specified, but HDAC10 inhibition leads to lysosomal accumulation | Not specified | Expansion and acidification of the lysosomal compartment | [5] |
| HEK293 (Human Embryonic Kidney) | Not specified, used for cytotoxicity testing | 24 hours | Not toxic at effective concentrations | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for a new cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Add the different concentrations of the inhibitor to the cells and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxic effects of the compound.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. For assessing the desired phenotype (e.g., autophagy), you can use a relevant assay (e.g., flow cytometry for autophagy) at various concentrations below the cytotoxic range.
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol describes how to assess the effect of this compound on the autophagy marker LC3-II.
-
Cell Treatment: Treat your cells with the optimized concentration of this compound and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity for LC3-II and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio is indicative of an accumulation of autophagosomes.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: HDAC10-IN-2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of HDAC10-IN-2 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in DMSO. For in vitro studies, it is recommended to prepare a stock solution in DMSO at a concentration of up to 100 mg/mL (288.31 mM).[1] Ultrasonic treatment may be necessary to fully dissolve the compound. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: Store at 4°C, sealed, and protected from moisture and light.[1]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[1] Recommended storage conditions for stock solutions are outlined in the table below.
Q3: Can I store the stock solution at -20°C?
A3: Yes, stock solutions can be stored at -20°C for up to one month.[1] For longer-term storage, -80°C is recommended, which allows for storage up to six months.[1]
Q4: How should I prepare working solutions for in vivo experiments?
A4: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[1][2] A common method involves first preparing a clear stock solution in DMSO and then diluting it with co-solvents. For example, a working solution can be prepared by mixing the DMSO stock solution with PEG300, followed by the addition of Tween-80 and finally saline to reach the desired concentration.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution due to repeated freeze-thaw cycles or storage at an inappropriate temperature. | Warm the solution gently in a 37°C water bath and vortex or sonicate to redissolve the compound.[1][2] To prevent this, ensure stock solutions are aliquoted into single-use volumes. |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require more energy to dissolve. | Use a fresh, unopened bottle of anhydrous DMSO.[1] Use sonication to aid dissolution.[1] |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling of the solution. | Always use freshly prepared working solutions for experiments.[1][2] Ensure stock solutions are stored correctly at -80°C for long-term storage and avoid multiple freeze-thaw cycles.[1] Review the experimental protocol to ensure consistency. |
| Phase separation or precipitation in the in vivo working solution. | The ratio of solvents may not be optimal for maintaining the compound's solubility. | Prepare the working solution by adding each solvent sequentially and ensuring the solution is mixed thoroughly after each addition.[1][2] Gentle heating and/or sonication can help to create a homogenous solution.[1][2] |
Quantitative Data Summary
Table 1: Stock Solution Stability
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (288.31 mM) | Ultrasonic treatment may be needed. Use of new, anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound solid (Molecular Weight: 346.85 g/mol ).[1]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of the compound, add 0.2883 mL of DMSO.[1]
-
Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of an In Vivo Working Solution
This protocol is an example and may need to be optimized for your specific experimental needs.
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[1]
-
To this mixture, add 50 µL of Tween-80 and mix again until the solution is clear and homogenous.[1]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well before use.[1]
-
This working solution should be prepared fresh on the day of the experiment.[1][2]
Visualizations
Caption: Role of this compound in modulating autophagy.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for common issues with this compound.
References
Potential off-target effects of HDAC10-IN-2 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HDAC10-IN-2 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 10c) is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10).[1] Its primary mechanism of action is the inhibition of HDAC10's enzymatic activity, which has been shown to modulate autophagy in cancer cells.[1]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for HDAC10 has been reported to be in the low nanomolar range. Specific reported values include 20 nM and 24 ± 5 nM.[1]
Q3: How selective is this compound against other HDAC isoforms?
This compound is characterized as a highly selective inhibitor for HDAC10, particularly over the structurally related HDAC6 and Class I HDACs. While a complete selectivity panel with IC50 values for all HDAC isoforms is not publicly available, a similar compound from the same chemical series (compound 10a) demonstrated a high selectivity index of 395 against HDAC6 and 1454 against HDAC1.[1]
Q4: Are there any known or potential non-HDAC off-target effects?
While specific off-target screening data for this compound is not widely published, it belongs to the hydroxamic acid class of HDAC inhibitors. Several studies have identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamate-based HDAC inhibitors.[2][3] Therefore, it is plausible that this compound may also interact with MBLAC2. Researchers should consider this possibility in their experimental design and interpretation of results.
Q5: How should I prepare and store this compound?
For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in biochemical assays | Substrate instability | Prepare fresh substrate solution for each experiment and store it according to the manufacturer's instructions. |
| Contaminated reagents | Use high-purity reagents and dedicated buffers for your HDAC assays. | |
| Autofluorescence of the compound | Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental wells. | |
| No or low inhibition of HDAC10 activity | Incorrect enzyme or substrate | Ensure you are using a validated HDAC10 enzyme and a suitable substrate for its activity. |
| Insufficient inhibitor incubation time | Optimize the pre-incubation time of the enzyme with this compound before adding the substrate to allow for sufficient binding. | |
| Inactive enzyme | Verify the activity of your HDAC10 enzyme with a known potent inhibitor as a positive control. | |
| High variability between replicate wells | Inaccurate pipetting | Use calibrated pipettes, pre-wet the tips, and ensure consistent pipetting technique, especially for small volumes. |
| Inadequate mixing | Gently mix the plate after each reagent addition to ensure a homogenous solution in each well. | |
| Edge effects in microplates | Avoid using the outermost wells of the plate, or fill them with a buffer to minimize evaporation. | |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay, including pre-warming reagents and the plate reader.[4] | |
| Unexpected cellular phenotypes | Off-target effects | Consider potential off-target effects on other HDAC isoforms or MBLAC2. Use orthogonal approaches, such as siRNA-mediated knockdown of HDAC10, to confirm that the observed phenotype is due to on-target inhibition. |
| Cytotoxicity | Determine the cytotoxic concentration of the compound in your cell line using a cell viability assay (see Protocol 2). Use concentrations below the toxic threshold for mechanism-of-action studies. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound and a Related Compound
| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs HDAC6 | Selectivity Index (SI) vs HDAC1 |
| HDAC10-IN-2 (10c) | HDAC10 | 20, 24 ± 5 | High (exact value not published) | High (exact value not published) |
| Compound 10a | HDAC10 | Not specified | 395 | 1454 |
Data for compound 10a, from the same chemical series, is provided to illustrate the high selectivity profile.[1]
Experimental Protocols
Protocol 1: Measurement of Autolysosome Accumulation by Flow Cytometry
This protocol is designed to assess the on-target activity of this compound by measuring the accumulation of autolysosomes, a downstream effect of HDAC10 inhibition.[1]
Materials:
-
Cells of interest (e.g., neuroblastoma or AML cell lines)[1]
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acidotropic lysosomal dye (e.g., LysoTracker™ Red DND-99)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Staining: In the last 30-60 minutes of incubation, add the acidotropic lysosomal dye to the cell culture medium at the manufacturer's recommended concentration.
-
Cell Harvest: Gently harvest the cells by trypsinization (for adherent cells) or by scraping/pipetting (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the lysosomal dye. An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an accumulation of acidic vesicular organelles, consistent with HDAC10 inhibition.[5]
Protocol 2: Cell Viability Assessment using Crystal Violet Assay
This protocol is used to determine the cytotoxic effects of this compound, which can be indicative of off-target effects at higher concentrations.
Materials:
-
Adherent cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.[6]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control. Incubate for a relevant period (e.g., 48-72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.[6]
-
Fixation: Add 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the methanol and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[6]
-
Washing: Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.[6]
-
Solubilization: Add a solubilizing agent (e.g., 100% methanol or 10% acetic acid) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.[6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: Deconvoluting the cause of an observed cellular phenotype.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with HDAC10-IN-2 hydrochloride
Welcome to the technical support center for HDAC10-IN-2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and selective HDAC10 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 of 20 nM.[1] Its primary mechanism of action involves the modulation of autophagy.[1][2] HDAC10 is unique among HDACs as it functions as a polyamine deacetylase.[1] By inhibiting HDAC10, this compound disrupts the autophagic process, leading to an accumulation of autolysosomes and lysosomes in cells.[1][2] This interruption of autophagic flux can sensitize cancer cells to cytotoxic drug treatments.[2]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to 1 year, or in solution at -80°C for up to 6 months. To prepare a stock solution, dissolve the compound in DMSO. For cellular experiments, further dilution in culture medium is recommended. For in vivo studies, specific solvent formulations are required (see table below).
Q3: Is this compound selective for HDAC10?
Yes, this compound is reported to be a highly selective inhibitor of HDAC10.[1] However, as with any chemical inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects. For instance, using a structurally different HDAC10 inhibitor or siRNA-mediated knockdown of HDAC10 can help confirm that the observed phenotype is due to the inhibition of HDAC10.
Troubleshooting Guide for Inconsistent Results
Researchers may encounter variability in their experimental outcomes when using this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot and achieve more consistent and reliable results.
Cell-Based Assays
Q4: I am not observing the expected inhibition of autophagy in my cell line after treatment with this compound. What could be the issue?
Several factors could contribute to a lack of observable effect on autophagy:
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Timing of Measurement: The accumulation of autophagosomes and lysosomes is a dynamic process. The time point at which you measure autophagy markers (e.g., LC3-II, p62) is critical. A time-course experiment is recommended to identify the optimal incubation period.
-
Low Endogenous HDAC10 Expression: The cell line you are using may have low endogenous expression levels of HDAC10, making it less sensitive to the inhibitor. Verify HDAC10 expression levels in your cell line via Western blot or qPCR.
-
Compound Inactivity: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.
Q5: I am observing high cell toxicity or off-target effects that are inconsistent with HDAC10 inhibition. What should I do?
-
Confirm Compound Purity and Identity: If possible, verify the purity and identity of your this compound batch using analytical methods like HPLC and mass spectrometry.
-
Titrate the Concentration: High concentrations of the inhibitor are more likely to cause off-target effects and general cytotoxicity. Lower the concentration to a range where you observe specific inhibition of HDAC10 with minimal toxicity.
-
Use Control Compounds: Include a negative control (vehicle only) and a positive control (another known autophagy inhibitor) to better interpret your results. A structurally unrelated HDAC10 inhibitor can also help to confirm that the observed effects are specific to HDAC10 inhibition.
-
Assess Cell Health: Monitor cell viability and morphology alongside your experimental readouts to distinguish specific inhibitory effects from general toxicity. Assays like MTT or Trypan Blue exclusion can be useful.
Q6: My Western blot results for autophagy markers (LC3-II, p62) are inconsistent between experiments. How can I improve reproducibility?
-
Consistent Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the logarithmic growth phase before treatment. Variations in cell confluency can affect autophagic flux.
-
Standardized Lysis and Sample Preparation: Use a consistent lysis buffer and protocol. Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your Western blot data.
-
Antibody Validation: Use well-validated antibodies for your target proteins. Titrate the antibody concentration to achieve optimal signal-to-noise ratio.
In Vivo Experiments
Q7: I am not observing the expected therapeutic effect of this compound in my animal model. What are potential reasons?
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation of the compound can significantly impact its bioavailability and exposure in the target tissue. Ensure you are using a recommended in vivo formulation and administration protocol.
-
Dosing and Schedule: The dose and frequency of administration may need to be optimized for your specific animal model and disease context. A dose-escalation study may be necessary.
-
Tumor Model Heterogeneity: If using a patient-derived xenograft (PDX) model, inherent tumor heterogeneity can lead to variable responses. Ensure your experimental groups are sufficiently large to account for this variability.
-
Metabolism of the Compound: The compound may be rapidly metabolized in vivo. Consider co-administering it with an inhibitor of relevant metabolic enzymes if this is a known issue.
Experimental Protocols & Data Presentation
In Vitro Solubility and Preparation
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 49 mg/mL (141.27 mM) | Prepare a stock solution in DMSO. |
| Ethanol | < 1 mg/mL | Not recommended for stock solutions. |
| Water | < 1 mg/mL | Not recommended for stock solutions. |
Data summarized from publicly available information.
In Vivo Formulation Protocols
| Protocol | Solvent Composition | Maximum Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (7.21 mM) | Prepare fresh daily. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.21 mM) | Prepare fresh daily. |
| 3 | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (7.21 mM) | Prepare fresh daily. |
Data summarized from publicly available information.
Key Experimental Methodologies
Cell-Based Autophagy Assay (Western Blot for LC3 and p62)
-
Cell Seeding: Plate cells at a density that will reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time. Include vehicle control (DMSO). To monitor autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be added for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
Analysis: Quantify band intensities. An increase in the LC3-II/LC3-I ratio and p62 accumulation upon treatment with this compound indicates inhibition of autophagy.
Visualizations
Signaling Pathway of HDAC10-Mediated Autophagy
The following diagram illustrates the proposed signaling pathway through which HDAC10 modulates autophagy. Inhibition of HDAC10 by this compound disrupts this pathway, leading to the accumulation of autophagosomes and lysosomes.
Caption: Proposed HDAC10-mediated autophagy pathway.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence of steps to troubleshoot inconsistent results in cell-based assays with this compound.
Caption: A logical workflow for troubleshooting experiments.
References
Cell line specific responses to HDAC10-IN-2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving HDAC10-IN-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 10c, is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 of 20 nM for the enzyme.[1] Its primary mechanism of action is the modulation of autophagy, a cellular process of degradation and recycling of cellular components.[1] In cancer cells, particularly in models of FLT3-ITD positive acute myeloid leukemia (AML), inhibition of HDAC10 by this compound leads to an accumulation of autolysosomes.[1]
Q2: Does this compound induce apoptosis?
A2: Studies have shown that at concentrations effective for inhibiting HDAC10 and modulating autophagy (e.g., 2–15 μM for 24 hours in MV4-11 AML cells), this compound does not significantly trigger apoptosis.[1] This suggests that its primary mode of action in these contexts is not through the induction of programmed cell death.
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated activity in neuroblastoma (SK-N-BE(2)-C) and acute myeloid leukemia (MV4-11) cell lines by inducing the expansion of the lysosomal compartment, a marker for HDAC10 inhibition.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO for in vitro experiments. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation.
Data Presentation
Table 1: Cell Line Specific Responses to this compound (Compound 10c)
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Duration of Treatment | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Induction of autophagy (autolysosome accumulation) | 2-15 µM | 24 hours | [1] |
| SK-N-BE(2)-C | Neuroblastoma | Expansion and acidification of the lysosomal compartment | Not specified | Not specified | [1] |
| HEK293 | Normal Human Embryonic Kidney | Not toxic | up to 50 µM | Not specified | [1] |
Note: IC50 values for cell viability are not extensively published for a wide range of cell lines. The provided data reflects observed effects at tested concentrations.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[2][3][4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.[2][7][8]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 15 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.[9][10][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Troubleshooting Guides
Issue 1: High background in MTT assay.
-
Possible Cause: Contamination of media or reagents, or high cell density.
-
Solution: Use fresh, sterile media and reagents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Issue 2: No significant apoptosis detected with Annexin V staining.
-
Possible Cause: this compound may not induce apoptosis in the chosen cell line at the tested concentrations and time points.[1]
-
Solution: Confirm the primary mechanism of action is autophagy modulation in your cell line. Consider co-treatment with a known apoptosis inducer to investigate potential synergistic effects. Also, ensure the Annexin V-FITC Apoptosis Detection Kit is not expired and has been stored correctly.
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inaccurate pipetting, uneven cell seeding, or fluctuations in incubation conditions.
-
Solution: Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for adding reagents to 96-well plates. Ensure a single-cell suspension before seeding. Maintain consistent temperature and CO2 levels in the incubator.
Visualizations
Caption: Signaling pathway of this compound in autophagy modulation.
Caption: General experimental workflow for studying this compound.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: Minimizing Cytotoxicity of HDAC10-IN-2 Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of HDAC10-IN-2 hydrochloride in primary cell cultures. By following these troubleshooting guides and frequently asked questions (FAQs), users can enhance experimental success and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an IC50 of 20 nM.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[2][3] By inhibiting HDAC10, this compound can lead to hyperacetylation, altering gene expression and affecting various cellular processes.[4] Specifically, HDAC10 is known to play a role in modulating autophagy.[1][5]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
Primary cells are known to be more sensitive than immortalized cell lines.[6][7] High cytotoxicity can stem from several factors:
-
High Concentration: The concentration of the inhibitor may be too high for the specific primary cell type being used.
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxicity.
-
Suboptimal Cell Health: Primary cells that are stressed, of a high passage number, or not in the logarithmic growth phase can be more susceptible to drug-induced toxicity.[8]
-
Off-target Effects: Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out.
Q3: What are the initial steps to minimize cytotoxicity?
To minimize cytotoxicity, it is crucial to first establish the optimal experimental conditions for your specific primary cell type. This involves:
-
Dose-Response Experiment: Performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
-
Time-Course Experiment: Conducting a time-course experiment to identify the minimum exposure time required to achieve the desired biological effect.[8]
-
Optimizing Cell Culture Conditions: Ensuring that the primary cells are healthy and cultured under optimal conditions.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Sensitive Primary Cell Type: Some primary cells are inherently more sensitive to HDAC inhibitors. | 1. Perform a thorough literature search for your specific cell type and similar compounds. 2. Start with a very low concentration range in your dose-response study. 3. Consider using a shorter exposure time. |
| Poor Quality of the Compound: The compound may have degraded or been improperly stored. | 1. Ensure this compound is stored correctly, typically at -20°C or -80°C as a stock solution.[1] 2. Prepare fresh dilutions from a stock solution for each experiment.[8] | |
| Inconsistent results between experiments | Variability in Primary Cells: Primary cells can exhibit significant batch-to-batch variation or changes with passage number.[8] | 1. Use cells from the same donor and with a low, consistent passage number.[8] 2. Thaw and culture cells following a standardized protocol. |
| Inconsistent Drug Preparation: Errors in serial dilutions can lead to variability. | 1. Prepare a fresh stock solution and perform serial dilutions carefully for each experiment. 2. Verify the final concentrations of your dilutions. | |
| Cells detach from the culture vessel after treatment | Drug-Induced Apoptosis or Necrosis: Cell detachment can be a sign of cell death. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Analyze cells for markers of apoptosis (e.g., caspase activation) to confirm the mechanism of cell death. |
| Over-trypsinization during passaging: This can make cells more fragile. | Use a shorter trypsinization time or a lower concentration of trypsin.[10] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol helps determine the cytotoxic concentration range of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to create a range of concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Time-Course Viability Assay
This protocol helps determine the minimum exposure time required for this compound to exert its effect while minimizing cytotoxicity.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound that is known to be effective but may show some long-term toxicity (e.g., around the IC50 for the target inhibition, but below the cytotoxic IC50).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).[8]
-
Washout (Optional): At the end of each time point, you can wash the cells with PBS and replace the treatment medium with fresh, compound-free medium to assess cell recovery.
-
Cell Viability Assessment: At the end of the experiment, perform a cell viability assay on all wells.
-
Data Analysis: Plot cell viability against the incubation time to identify the shortest duration that produces the desired effect with minimal impact on viability.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes after 48h Treatment
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98 ± 5.1 |
| 50 | 95 ± 3.9 |
| 100 | 85 ± 6.2 |
| 500 | 60 ± 7.8 |
| 1000 | 40 ± 5.5 |
| 5000 | 15 ± 3.1 |
Table 2: Hypothetical Time-Course Data for this compound (500 nM) in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.8 |
| 6 | 97 ± 4.2 |
| 12 | 90 ± 5.6 |
| 24 | 75 ± 6.9 |
| 48 | 60 ± 8.1 |
Visualizations
Caption: Workflow for determining the cytotoxic IC50 of this compound.
Caption: Potential signaling pathways affected by this compound leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
Technical Support Center: Overcoming Resistance to HDAC10-IN-2 Hydrochloride
Welcome to the technical support center for HDAC10-IN-2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this potent and selective HDAC10 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 of 20 nM.[1][2] Its primary mechanism of action involves the modulation of autophagy in cancer cells.[1][2][3] HDAC10 has been identified as a polyamine deacetylase, and its inhibition can lead to the accumulation of autolysosomes.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to HDAC inhibitors, in general, can arise from several factors. These may include:
-
Alterations in Autophagy Pathway: Given that this compound's primary function is to modulate autophagy, cancer cells may develop resistance by altering the expression or function of key autophagy-related proteins to counteract the effects of the inhibitor.[3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of resistance to various anti-cancer drugs.[6]
-
Target Alteration: While less common for HDAC inhibitors, mutations in the HDAC10 gene could potentially alter the drug-binding site, leading to reduced inhibitor efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the effects of HDAC10 inhibition. For instance, upregulation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation, counteracting the anti-cancer effects of the drug.[7][8]
-
Changes in HDAC Isoform Expression: Cells might compensate for the inhibition of HDAC10 by upregulating other HDAC isoforms that can perform similar functions.[6]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the IC50 value of your suspected resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound
| Possible Cause | Troubleshooting/Verification Steps | Suggested Next Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) | Perform Western blot analysis to compare the expression levels of pro- and anti-apoptotic proteins (Bcl-2, Bcl-xL, Bax, Bak) between sensitive and resistant cells. | Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. |
| Activation of pro-survival signaling pathways (e.g., PI3K/AKT) | Analyze the phosphorylation status of key proteins in survival pathways (e.g., p-AKT, p-mTOR) via Western blot. | Co-administer this compound with a PI3K or AKT inhibitor. |
Issue 2: Reduced Accumulation of Autophagosomes/Autolysosomes
| Possible Cause | Troubleshooting/Verification Steps | Suggested Next Steps |
| Alterations in autophagy-related gene expression | Quantify the mRNA and protein levels of key autophagy markers (e.g., LC3-II, p62, Beclin-1) using qPCR and Western blot. | Investigate the upstream regulators of autophagy that may be altered in resistant cells. Consider using other autophagy modulators in combination. |
| Impaired autophagosome-lysosome fusion | Utilize tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) to monitor autophagic flux via fluorescence microscopy. A buildup of yellow puncta (autophagosomes) without an increase in red-only puncta (autolysosomes) suggests a fusion block.[5] | Explore the efficacy of agents that promote lysosomal function. |
Data Presentation
Table 1: Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | HDAC10 | 20 [1][2] |
| Tubastatin A | HDAC6 | ~15 |
| Vorinostat (SAHA) | Pan-HDAC | ~50-100 |
| Romidepsin | Class I HDACs | ~1-5 |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Autophagy and Apoptosis Markers
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, Cleaved Caspase-3, PARP, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Caption: Simplified signaling pathway of HDAC10 and its inhibition.
Caption: Experimental workflow for troubleshooting resistance.
Caption: Logical relationships between resistance and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 6. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. HDAC10 promotes lung cancer proliferation via AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of HDAC10-IN-2 hydrochloride for in vivo studies
Technical Support Center: HDAC10-IN-2 Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with an IC50 of 20 nM.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a crucial role in the regulation of gene expression.[3] Specifically, HDAC10 is a class IIb HDAC that has been identified as a polyamine deacetylase and is involved in cellular processes like autophagy.[4] By inhibiting HDAC10, this compound can modulate autophagy, which is a key pathway in cell survival and homeostasis, making it a valuable tool for research in areas such as oncology.[1][4]
Q2: I am observing poor or inconsistent results in my in vivo animal studies. Could this be related to bioavailability?
A2: Yes, poor bioavailability is a common challenge for many research compounds, particularly those with low aqueous solubility.[5][6][7] Inconsistent results in efficacy or pharmacokinetic studies can often be traced back to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) profile. If the compound precipitates out of the formulation or is not efficiently absorbed after administration, the concentration reaching the target tissues will be low and variable, leading to unreliable data. It is crucial to ensure the compound is adequately dissolved and remains stable in the chosen formulation vehicle.
Q3: What are the known solubility characteristics of this compound?
A3: As a hydrochloride salt, HDAC10-IN-2 is intended to have improved aqueous solubility compared to its free base form. However, like many complex organic molecules, its solubility can still be limited in simple aqueous buffers.[5][8] Specific solubility data from suppliers indicates that it can be dissolved in various solvent systems, often requiring co-solvents or complexing agents to achieve concentrations suitable for in vivo dosing.[1]
Troubleshooting Guide: Improving Bioavailability
Issue 1: Compound Precipitation in Formulation Vehicle
If you observe precipitation, cloudiness, or phase separation after preparing your dosing solution, it is a clear indicator of poor solubility that will lead to low bioavailability.
Solutions:
-
Vehicle Optimization: The choice of formulation vehicle is critical. Simple aqueous solutions like saline may not be sufficient. Consider using multi-component solvent systems.
-
Heating and Sonication: Gently warming the solution and using a sonicator can help dissolve the compound.[1][9] However, ensure the compound is stable at elevated temperatures.
-
pH Adjustment: For ionizable compounds like hydrochloride salts, adjusting the pH of the vehicle can significantly improve solubility.[8] Care must be taken to ensure the final pH is physiologically compatible for the intended route of administration.
Issue 2: Low Oral Bioavailability (F%)
After oral administration, you may find that the systemic exposure (measured by the Area Under the Curve, or AUC) is significantly lower than after intravenous (IV) administration.
Solutions:
-
Formulation Strategies: Employ advanced formulation techniques to enhance solubility and absorption.[10][11]
-
Co-solvents: Use mixtures of solvents like DMSO, PEG300, and Tween-80. A common starting point is a vehicle containing a small amount of an organic solvent and a surfactant.[1][9]
-
Cyclodextrins: Encapsulating the drug in cyclodextrin complexes, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can dramatically increase aqueous solubility.[5][8][10]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or simple oil solutions (e.g., corn oil) can improve absorption through the lymphatic system.[11][12]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[12][13][14]
-
Table 1: Example Formulation Vehicles for this compound Data summarized from publicly available supplier information.
| Protocol ID | Vehicle Composition | Achieved Solubility (min.) | Appearance |
| Vehicle A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| Vehicle B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution |
| Vehicle C | 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (for free base) | Clear Solution |
Note: The proportion of DMSO should be kept low (e.g., <2%) if the animal model is sensitive to it.[9] Always perform a small-scale stability test of your chosen formulation before preparing a large batch for animal studies.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of "Vehicle A" for oral or parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to the vial to constitute 10% of the final desired volume. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 to the vial to constitute 40% of the final volume. Mix thoroughly.
-
Add Tween-80 to the vial to constitute 5% of the final volume. Mix until the solution is homogeneous.
-
Add sterile saline to reach the final desired volume (q.s. to 100%). Mix thoroughly until a clear solution is obtained.
-
Visually inspect the solution for any precipitation. If needed, gentle warming (37°C) or brief sonication can be applied.[1]
Protocol 2: General In Vivo Pharmacokinetic (PK) Study Design
This protocol provides a general framework for a preliminary PK study in rodents to assess bioavailability.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (F%).
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5-10 mg/kg).
-
-
Animals per group: n = 3-5 per time point (for sparse sampling) or n=3-5 with serial sampling if possible.
Procedure:
-
Dose Preparation: Prepare the dosing formulations as described in Protocol 1 or another optimized vehicle.
-
Administration:
-
IV group: Administer the dose via tail vein injection.
-
PO group: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Sample Processing: Process blood to collect plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of HDAC10-IN-2 in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine PK parameters. Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo results.
Caption: Key strategies for enhancing compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What is HDAC10 Protein? - Creative BioMart [creativebiomart.net]
- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Bioavailability Enhancement Strategies: Basics, Formulation Appro...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Phenotypes with HDAC10-IN-2 Hydrochloride
Welcome to the technical support center for HDAC10-IN-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental results. The following guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), with a reported IC50 of 20 nM.[1][2] Its primary mechanism of action is the inhibition of HDAC10's enzymatic activity, which is known to modulate autophagy in cancer cells, particularly in aggressive FLT3-ITD positive acute myeloid leukemia cells.[1][2]
Q2: What are the known cellular functions of HDAC10?
HDAC10 has several key functions:
-
Autophagy Regulation: HDAC10 is involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. Inhibition of HDAC10 can lead to an accumulation of autolysosomes.
-
Polyamine Deacetylase Activity: Uniquely among HDACs, HDAC10 functions as a polyamine deacetylase, specifically targeting N8-acetylspermidine. This activity is important for maintaining cellular polyamine homeostasis.
-
Cell Cycle Control: HDAC10 plays a role in the G2/M phase transition of the cell cycle.
Q3: What are the expected, on-target effects of this compound in a cellular context?
Based on the known functions of HDAC10, the expected on-target effects of this compound include:
-
Modulation of autophagy, observable as an accumulation of autophagosomes and lysosomes.
-
Alterations in cell cycle progression, potentially leading to a G2/M arrest.
-
Changes in cellular polyamine levels due to the inhibition of its deacetylase activity.
Troubleshooting Guides for Unexpected Phenotypes
Issue 1: Unexpectedly High Levels of Cell Death or Cytotoxicity
You observe significant cytotoxicity at concentrations where you expect specific HDAC10 inhibition, and this level of cell death is inconsistent with previous reports for HDAC10 knockdown.
Possible Causes:
-
Off-target effects: Like other hydroxamate-based HDAC inhibitors, this compound could have off-target effects on other zinc-dependent enzymes. A known off-target of some HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).
-
Cell-line specific dependencies: The specific cell line you are using may have a critical dependency on a pathway that is indirectly affected by HDAC10 inhibition.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary: Dose-Response Analysis
| Parameter | Experimental Observation | Interpretation |
| Cell Viability EC50 | Significantly lower than published HDAC10 IC50 (~20 nM) | Suggests high sensitivity of the cell line or potential off-target effects at low concentrations. |
| Cell Viability EC50 | Significantly higher than published HDAC10 IC50 | The observed cytotoxicity may not be directly related to HDAC10 inhibition. |
| Hill Slope | Steep, non-sigmoidal curve | May indicate compound aggregation or a non-specific mode of action. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50.
Issue 2: No Observable Change in Autophagy
You do not observe the expected increase in autophagosomes or lysosomes after treatment with this compound.
Possible Causes:
-
Sub-optimal concentration or treatment time: The concentration of the inhibitor may be too low, or the treatment duration may be insufficient to induce a measurable change.
-
Cell-specific autophagy regulation: The role of HDAC10 in autophagy may be less pronounced in your specific cell line.
-
Insensitive detection method: The assay used to measure autophagy may not be sensitive enough to detect the changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of autophagy phenotype.
Quantitative Data Summary: Autophagy Marker Analysis
| Marker | Expected Change with HDAC10 Inhibition | Observed Change | Interpretation |
| LC3-II/LC3-I Ratio | Increase | No change | Potential issues with treatment conditions or cell line response. |
| p62/SQSTM1 Levels | Accumulation | No change | Suggests no significant block in autophagic flux. |
| Lysosomal Staining | Increased intensity | No change | Indicates no accumulation of acidic vesicles. |
Experimental Protocol: Western Blot for LC3 and p62
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
Issue 3: Unexpected Cell Cycle Arrest at a Phase Other Than G2/M
You observe cell cycle arrest in G1 or S phase, contrary to the expected G2/M arrest associated with HDAC10 inhibition.
Possible Causes:
-
Off-target inhibition of other HDACs: Some HDAC inhibitors can affect class I HDACs, which are known to regulate the G1/S transition through proteins like p21.
-
Complex cellular response: The inhibition of HDAC10 may trigger a signaling cascade that leads to an alternative cell cycle checkpoint activation in your specific cell model.
-
DNA damage response: Some HDAC inhibitors can induce DNA damage, which can lead to cell cycle arrest at various checkpoints.
Signaling Pathway Diagram:
Caption: Potential on-target and off-target effects on cell cycle.
Quantitative Data Summary: Cell Cycle Phase Distribution
| Cell Cycle Phase | Vehicle Control (%) | HDAC10-IN-2 Treated (%) | Interpretation |
| G0/G1 | 55 | 70 | Suggests a G1 arrest, potentially due to off-target effects on class I HDACs. |
| S | 25 | 15 | Decrease in S phase is consistent with a G1 block. |
| G2/M | 20 | 15 | No evidence of the expected G2/M arrest. |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
Validation & Comparative
Unveiling the Selectivity of HDAC10-IN-2 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of an inhibitor is paramount. This guide provides an objective comparison of HDAC10-IN-2 hydrochloride's performance against other histone deacetylases (HDACs), supported by experimental data and detailed methodologies.
This compound, also identified as compound 10c, has emerged as a potent and highly selective inhibitor of HDAC10 with a reported IC50 value of 20 nM[1][2]. Its selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms can lead to unintended cellular effects and toxicities. This guide delves into the specifics of its selectivity and the experimental procedures used for its characterization.
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of HDAC isoforms. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, offering a clear comparison of its potency and selectivity.
| HDAC Isoform | IC50 (nM) | Data Source |
| HDAC10 | 20 | [1][2] |
| HDAC1 | >10,000 | [2] |
| HDAC6 | 1,800 | [2] |
| HDAC8 | >10,000 | [2] |
As the data indicates, this compound demonstrates remarkable selectivity for HDAC10. It is significantly less potent against HDAC6, a closely related Class IIb isoform, and shows minimal activity against the Class I isoforms HDAC1 and HDAC8. This high degree of selectivity makes it a valuable tool for specifically probing the biological functions of HDAC10.
The Significance of Selectivity
The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize the side effects associated with pan-HDAC inhibitors, which are currently in clinical use for some cancers. By selectively targeting HDAC10, researchers can investigate its specific roles in cellular processes such as autophagy, a pathway implicated in cancer cell survival[2]. The favorable selectivity profile of this compound, particularly its weak inhibition of HDAC6, is a noteworthy advantage, as HDAC6 is involved in various cellular functions, and its inhibition can lead to broad biological consequences.
Experimental Methodology: In Vitro HDAC Enzymatic Assay
The determination of IC50 values for HDAC inhibitors is typically performed using an in vitro enzymatic assay. The following is a detailed protocol representative of the methodology used to assess the selectivity profile of compounds like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant human HDAC enzymes.
Principle: This assay is based on a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a synthetic substrate, typically a fluorogenic peptide like Boc-Lys(Ac)-AMC. In the second step, a developing enzyme, such as trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity. The presence of an HDAC inhibitor reduces the enzymatic activity, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic substrate: Boc-Lys(Ac)-AMC (Boc-L-lysine(acetyl)-7-amino-4-methylcoumarin)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test Compound (this compound) dissolved in DMSO
-
Developing Enzyme Solution: Trypsin in a suitable buffer
-
Positive Control Inhibitor: e.g., Trichostatin A (TSA) or Vorinostat (SAHA)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the appropriate working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control (DMSO for no inhibition, positive control inhibitor) to the wells of the microplate.
-
Add the diluted HDAC enzyme solution to each well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate (Boc-Lys(Ac)-AMC) to all wells.
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient signal generation without substrate depletion.
-
Reaction Termination and Development: Stop the enzymatic reaction and initiate the development by adding the developing enzyme solution (trypsin) to each well.
-
Development Incubation: Incubate the plate at room temperature for a short period (e.g., 15-20 minutes) to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (100% activity for DMSO, 0% activity for a high concentration of a potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in determining the selectivity profile of an HDAC inhibitor.
References
A Comparative Guide to HDAC10-IN-2 Hydrochloride and Other HDAC10 Inhibitors
In the landscape of epigenetic research and drug development, Histone Deacetylase 10 (HDAC10) has emerged as a compelling target, particularly in oncology. Its unique role as a polyamine deacetylase and its involvement in cellular processes like autophagy distinguish it from other HDAC isoforms.[1] This guide provides a detailed comparison of HDAC10-IN-2 hydrochloride, a potent and selective HDAC10 inhibitor, with other known HDAC10 inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of this compound
This compound, also identified as compound 10c , is a piperidine-4-acrylhydroxamate derivative designed to be a highly potent and selective inhibitor of HDAC10.[1] It has been shown to modulate autophagy in cancer cells, a key process in cell survival and response to therapy.[1] Its selectivity is a critical attribute, as off-target inhibition of other HDACs, particularly the closely related HDAC6, is a common challenge in developing specific HDAC inhibitors.[1]
Comparative Performance: Quantitative Data
The inhibitory activity and selectivity of this compound (10c) have been evaluated against other HDAC isoforms and compared with other inhibitors. The following tables summarize the key quantitative data from in vitro enzymatic assays.
Table 1: Inhibitory Activity (IC50) of this compound (10c) and Comparators
| Compound | HDAC10 (nM) | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| HDAC10-IN-2 (10c) | 20 | >10,000 | 1,400 | >10,000 |
| Compound 13b | 58 | >10,000 | 2,300 | >10,000 |
| Tubastatin A | - | - | - | - |
| MS-275 (Entinostat) | - | - | - | - |
Data extracted from "Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells". IC50 values for Tubastatin A and MS-275 against HDAC10 were not explicitly provided in the primary source but are known as selective HDAC6 and Class I HDAC inhibitors, respectively.[1]
Table 2: Selectivity Profile of Key HDAC10 Inhibitors
| Compound | Selectivity for HDAC10 over HDAC6 (fold) | Selectivity for HDAC10 over HDAC1 (fold) |
| HDAC10-IN-2 (10c) | 70 | >500 |
| Compound 13b | 40 | >172 |
Selectivity is calculated as the ratio of IC50 values (IC50 of off-target HDAC / IC50 of HDAC10).
Mechanism of Action: Modulation of Autophagy
HDAC10's function as a polyamine deacetylase is linked to the regulation of autophagy, a cellular recycling process.[1] Inhibition of HDAC10 by compounds like this compound disrupts this process, leading to an accumulation of autolysosomes.[1] This disruption of autophagy can sensitize cancer cells to chemotherapy.[2][3][4]
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Validating HDAC10 as the Primary Target of Selective Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to validate Histone Deacetylase 10 (HDAC10) as the primary target of selective inhibitors, exemplified by compounds like the piperidine-4-acrylhydroxamates. This guide will delve into the methodologies used to confirm target engagement and selectivity, and compare the performance of selective HDAC10 inhibitors against other classes of HDAC inhibitors.
Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] HDAC10, a class IIb HDAC, has emerged as a particularly interesting target due to its unique substrate specificity as a polyamine deacetylase and its role in cellular processes like autophagy.[5] The development of potent and selective HDAC10 inhibitors is essential for elucidating its biological functions and for therapeutic applications.[5][6]
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The validation of a selective HDAC10 inhibitor requires rigorous assessment of its potency and selectivity against other HDAC isoforms. The following table summarizes the inhibitory activity (IC50 values) of a representative selective HDAC10 inhibitor (piperidine-4-acrylhydroxamate derivative) compared to pan-HDAC inhibitors and other isoform-selective inhibitors.
| Compound Class | Inhibitor Example | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity for HDAC10 over HDAC6 |
| Selective HDAC10 Inhibitor | 10c | >10,000 | 1,500 | >10,000 | 15 | 100-fold |
| Selective HDAC10 Inhibitor | 13b | >10,000 | 2,000 | >10,000 | 20 | 100-fold |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | 2 | 10 | 110 | 50 | 0.2-fold |
| Pan-HDAC Inhibitor | Panobinostat | 1 | 5 | 20 | 10 | 0.5-fold |
| HDAC6/10 Inhibitor | TH34 | - | - | 1,900 | 7,700 | - |
| HDAC6 Inhibitor | Tubastatin A | 1,000 | 5 | 1,000 | 50 | 0.1-fold |
Data is compiled from representative studies.[5][7][8] The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This data clearly demonstrates that selective HDAC10 inhibitors like 10c and 13b exhibit high potency for HDAC10 while displaying significantly lower activity against other HDAC isoforms, particularly the structurally related HDAC6.[5] This high selectivity is a critical feature for minimizing off-target effects and for precisely studying the biological roles of HDAC10.
Experimental Protocols for Target Validation
Validating that a compound's cellular effects are mediated through the inhibition of HDAC10 requires a combination of biochemical and cell-based assays.
In Vitro HDAC Enzymatic Assay
This assay directly measures the inhibitory activity of a compound against purified recombinant HDAC enzymes.
Protocol:
-
Recombinant human HDAC1, HDAC6, HDAC8, and HDAC10 enzymes are incubated with a fluorogenic substrate.
-
A dilution series of the test compound (e.g., a selective HDAC10 inhibitor) is added to the enzyme-substrate mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Cellular Target Engagement: Western Blotting for Substrate Acetylation
To confirm that the inhibitor engages HDAC10 in a cellular context, the acetylation status of known HDAC substrates is assessed. Since HDAC10 is a polyamine deacetylase, direct measurement of its endogenous substrate deacetylation can be challenging. Therefore, assessing the acetylation of substrates of other HDACs is a common method to demonstrate selectivity.[5]
Protocol:
-
Treat cultured cells (e.g., neuroblastoma or acute myeloid leukemia cells) with the selective HDAC10 inhibitor at various concentrations for a specified time (e.g., 24 hours).[6]
-
As controls, treat cells with a pan-HDAC inhibitor (e.g., Vorinostat) and an HDAC6-selective inhibitor (e.g., Tubastatin A).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin (an HDAC6 substrate) and acetylated histones (class I HDAC substrates).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A selective HDAC10 inhibitor should not cause a significant increase in the acetylation of α-tubulin or histones, unlike the control inhibitors.[5]
Phenotypic Assay: Assessment of Autolysosome Accumulation
HDAC10 inhibition has been shown to disrupt autophagy, leading to the accumulation of autolysosomes.[5] This cellular phenotype can be used as a functional readout of HDAC10 target engagement.
Protocol:
-
Treat cells with the selective HDAC10 inhibitor.
-
Stain the cells with a fluorescent dye that specifically labels autolysosomes (e.g., CYTO-ID® Autophagy Detection Kit).
-
Analyze the stained cells using flow cytometry to quantify the fluorescence intensity, which corresponds to the accumulation of autolysosomes.
-
An increase in fluorescence intensity upon treatment with the inhibitor indicates functional inhibition of HDAC10's role in autophagy.[5][6]
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the logic of the validation process and the cellular context of HDAC10 inhibition, the following diagrams are provided.
Caption: Experimental workflow for HDAC10 inhibitor validation.
Caption: Simplified HDAC10 signaling pathway in autophagy.
Conclusion
The validation of HDAC10 as the primary target of a novel inhibitor is a multifaceted process that relies on a combination of robust biochemical and cellular assays. By demonstrating high potency and selectivity in enzymatic assays, confirming target engagement through the absence of off-target substrate acetylation, and observing the expected phenotypic outcome of HDAC10 inhibition, researchers can confidently establish the mechanism of action of their compounds. The development of highly selective HDAC10 inhibitors, validated through these rigorous methods, holds significant promise for advancing our understanding of HDAC10 biology and for the development of novel therapeutics for a range of diseases.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 9. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Specificity of HDAC10-IN-2 Hydrochloride Versus the Broad-Spectrum Action of Pan-HDAC Inhibitors
In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. These inhibitors function by altering the acetylation status of histone and non-histone proteins, thereby modulating gene expression and other cellular processes. A key distinction within this class is between pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective inhibitors designed to target a single isoform. This guide provides an objective comparison between HDAC10-IN-2 hydrochloride, a highly selective HDAC10 inhibitor, and pan-HDAC inhibitors, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
Pan-HDAC Inhibitors: These agents, including Vorinostat and Panobinostat, exhibit a broad mechanism of action by inhibiting zinc-dependent HDACs across Class I and Class II.[1] This non-selective inhibition leads to a global increase in histone acetylation, which relaxes chromatin structure and facilitates the transcription of genes, including tumor suppressor genes.[2][3] Beyond histones, pan-HDAC inhibitors affect the acetylation status of numerous non-histone proteins.[1][2] For instance, they can induce the acetylation of tubulin (a primary target of HDAC6), p53, and the heat shock protein 90 (HSP90), leading to cell cycle arrest, apoptosis, and disruption of protein folding pathways.[2] This multi-pronged attack can be effective but may also lead to off-target effects and toxicity.[4]
This compound: In contrast, this compound is a potent and highly selective inhibitor of HDAC10, a Class IIb HDAC.[5][6] The functions of HDAC10 are distinct from many other HDACs. It has been identified as a polyamine deacetylase, playing a crucial role in regulating autophagy.[6] Inhibition of HDAC10 by compounds like this compound disrupts autophagic flux, leading to an accumulation of autolysosomes.[6][7] Furthermore, HDAC10 has been shown to regulate the G2/M phase transition of the cell cycle by repressing the transcription of the let-7 microRNA family. This action, in turn, controls the expression of HMGA2 and Cyclin A2.[8] Therefore, the mechanism of this compound is highly targeted, focusing on specific cellular pathways like autophagy and cell cycle control.[5][8]
Quantitative Comparison of Inhibitor Potency and Selectivity
The defining difference between these inhibitor classes lies in their selectivity profiles. This compound demonstrates high potency against HDAC10 with minimal activity against other isoforms, particularly the structurally related HDAC6. Pan-HDAC inhibitors, by design, show activity across a wide range of HDACs.
| Inhibitor | Target Class | HDAC1 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | HDAC10 (IC50) | Selectivity Focus |
| HDAC10-IN-2 HCl | Selective (Class IIb) | >10,000 nM | >10,000 nM | >10,000 nM | 20 nM | Highly selective for HDAC10[5][6] |
| Vorinostat (SAHA) | Pan-Inhibitor | ~80 nM | ~130 nM | ~530 nM | ~230 nM | Broad activity against Class I & II[9][10] |
| Panobinostat (LBH589) | Pan-Inhibitor | ~4 nM | ~24 nM | ~130 nM | ~30 nM | Potent pan-HDAC inhibition[1][9] |
| Tubastatin A | Selective (Class IIb) | >10,000 nM | ~15 nM | >10,000 nM | ~130 nM | Primarily HDAC6, but with HDAC10 activity[11] |
Note: IC50 values are approximate and can vary based on assay conditions. The data is compiled from multiple sources for comparative purposes.
Cellular Effects: Broad vs. Targeted Outcomes
The differences in selectivity translate directly to distinct cellular consequences.
| Cellular Process | Pan-HDAC Inhibitors | This compound |
| Histone Acetylation | Global increase across many lysine sites.[9] | No significant impact on global histone acetylation.[6] |
| Tubulin Acetylation | Significant increase (due to HDAC6 inhibition).[9] | No significant impact.[6] |
| Cell Cycle | Arrest primarily at G1 and G2 phases.[2][3] | Arrest at the G2/M phase transition.[8] |
| Apoptosis | Potent induction via multiple pathways (p21, p53, TRAIL).[2] | Apoptosis is not the primary mechanism; effects are mainly cytostatic.[6] |
| Autophagy | Variable effects. | Potent modulation, causing accumulation of autolysosomes.[5][6] |
Visualizing the Mechanisms
To better understand the divergent pathways, the following diagrams illustrate the molecular mechanisms of action.
Caption: Pan-HDAC inhibitors cause broad cellular effects.
Caption: HDAC10 inhibition affects specific cellular pathways.
Experimental Protocols
1. In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is used to determine the IC50 values of inhibitors against purified recombinant HDAC enzymes.
-
Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by the reduction in fluorescence.
-
Methodology:
-
Prepare a dilution series of the inhibitor (e.g., HDAC10-IN-2 HCl or a pan-HDACi).
-
In a 96-well plate, add the assay buffer, the diluted inhibitor, and the recombinant human HDAC enzyme (e.g., HDAC10).
-
Incubate for 15 minutes at 30°C to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
-
2. Cellular Acetylation Analysis (Western Blot)
This protocol assesses the effect of inhibitors on the acetylation of specific cellular proteins.
-
Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blot using antibodies specific to acetylated proteins (e.g., acetyl-Histone H3, acetyl-α-Tubulin).
-
Methodology:
-
Culture cells (e.g., AML or neuroblastoma cells) to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates using RIPA buffer containing protease and deacetylase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-acetyl-α-Tubulin, anti-α-Tubulin, anti-acetyl-Histone H3, anti-Histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to compare protein acetylation levels.
-
3. Autophagy Assessment (Flow Cytometry)
This protocol measures the accumulation of autolysosomes, a hallmark of HDAC10 inhibition.[6]
-
Principle: A lysosomotropic dye (e.g., CYTO-ID® Green) stains autophagic vacuoles. An increase in fluorescence intensity, as measured by flow cytometry, indicates the accumulation of these vesicles.
-
Methodology:
-
Treat cells (e.g., neuroblastoma cells) with HDAC10-IN-2 HCl or a control compound.
-
Harvest and wash the cells with assay buffer.
-
Stain the cells with the CYTO-ID® Green detection reagent for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Compare the geometric mean fluorescence intensity between treated and untreated samples to quantify the accumulation of autolysosomes.
-
Caption: Workflow for comparing selective and pan-HDAC inhibitors.
Conclusion
The choice between this compound and a pan-HDAC inhibitor is fundamentally a choice between a targeted, mechanism-specific tool and a broad-spectrum agent.
-
Pan-HDAC inhibitors offer potent, widespread effects on transcription and protein stability, making them effective anti-cancer agents but with a higher potential for toxicity due to their lack of specificity.[4][6]
-
This compound provides a highly selective tool to probe the specific functions of HDAC10.[5] Its targeted effects on autophagy and the G2/M cell cycle transition offer a distinct therapeutic strategy, potentially with an improved safety profile.[6][8]
For researchers, this compound is invaluable for dissecting the roles of HDAC10 without the confounding effects of inhibiting other HDACs. For drug development professionals, it represents a next-generation approach to epigenetic therapy, where targeting a specific node in a disease pathway may yield a more refined and tolerable treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Unveiling the Efficacy of HDAC10-IN-2 Hydrochloride: A Comparative Analysis in Cancer Models
For Immediate Release
A novel and highly selective inhibitor of histone deacetylase 10 (HDAC10), HDAC10-IN-2 hydrochloride, has demonstrated significant potential in preclinical cancer models, particularly in aggressive forms of acute myeloid leukemia (AML). This guide provides a comprehensive comparison of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, also identified as compound 10c, is a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 20 nM for HDAC10.[1][2] Its primary mechanism of action involves the modulation of autophagy, a cellular process critical for cell survival and homeostasis, which is often dysregulated in cancer.[2][3]
Performance in Acute Myeloid Leukemia (AML)
This compound has been specifically evaluated in aggressive FLT3-ITD positive AML cells.[2][3] The FLT3-ITD mutation is a common driver of AML and is associated with a poor prognosis. Inhibition of HDAC10 by this compound leads to a disruption of the autophagy process in these cancer cells.[3]
Comparative Efficacy with Other HDAC Inhibitors
While direct head-to-head efficacy studies in cancer models are limited, the selectivity profile of this compound provides a significant advantage over broader-spectrum HDAC inhibitors. The compound exhibits high selectivity for HDAC10 over other HDAC isoforms, including the closely related HDAC6 and class I HDACs.[3][4][5] This specificity is crucial as it may translate to a more favorable therapeutic window with reduced off-target effects compared to pan-HDAC inhibitors, which are often associated with dose-limiting toxicities.[4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and a selection of other HDAC inhibitors for comparison.
| Compound | Target(s) | IC50 (nM) against HDAC10 | Cancer Model(s) Studied | Key Findings |
| This compound (10c) | HDAC10 (selective) | 20 [1][2] | FLT3-ITD positive Acute Myeloid Leukemia (in vitro)[2][3] | Modulates autophagy[2][3] |
| Tubastatin A | HDAC6/HDAC10 | Potent inhibitor[6][7] | Various cancers | Dual inhibitor |
| TH34 | HDAC6/8/10 | 7700[7] | Neuroblastoma | Pan-HDAC6/8/10 inhibitor[7] |
| PCI-34051 | HDAC8 | - | Neuroblastoma | Selective HDAC8 inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HDAC enzymes.
Method: A fluorescent-based assay was employed to measure the enzymatic activity of recombinant human HDAC1, HDAC6, HDAC8, and Danio rerio HDAC10. The assay measures the deacetylation of a fluorogenic substrate. The fluorescence intensity is proportional to the enzyme activity. Various concentrations of this compound were incubated with the enzyme and substrate, and the fluorescence was measured to calculate the IC50 value.
Cellular Autophagy Assay
Objective: To assess the effect of this compound on autophagy in cancer cells.
Method: FLT3-ITD positive AML cells (MV4-11) or neuroblastoma cells (SK-N-BE(2)-C) were treated with varying concentrations of this compound. The accumulation of autolysosomes, a hallmark of autophagy modulation, was assessed by flow cytometry using a fluorescent dye that specifically labels these vesicles.[5]
Western Blotting
Objective: To determine the specificity of this compound by assessing the acetylation status of known substrates of other HDACs.
Method: MV4-11 cells were treated with this compound. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with antibodies specific for acetylated forms of histone H3 (a substrate of class I HDACs) and α-tubulin (a substrate of HDAC6) to evaluate off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion and Future Directions
This compound presents a promising profile as a highly selective HDAC10 inhibitor with a clear mechanism of action in AML cells. Its ability to modulate autophagy suggests a potential therapeutic strategy for cancers dependent on this pathway for survival. However, the current data is limited to in vitro studies. Further research, including in vivo efficacy studies in relevant animal models and direct comparative studies against other established and emerging therapies for AML, is essential to fully elucidate its therapeutic potential. The high selectivity of this compound warrants further investigation to determine if it translates to an improved safety profile in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aggressiveness | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Synergistic Potential of HDAC10 Inhibition in Combination Cancer Therapy
For Immediate Release
A growing body of preclinical evidence suggests that inhibiting Histone Deacetylase 10 (HDAC10), a class IIb HDAC, in combination with other anti-cancer agents, can lead to synergistic therapeutic effects. While specific data on the compound HDAC10-IN-2 hydrochloride is not yet available in the public domain, research on other selective HDAC10 inhibitors, notably Chidamide, and broader studies on pan-HDAC inhibitors, offer compelling insights into the potential of this therapeutic strategy. This guide provides a comparative overview of the synergistic effects of HDAC10 inhibition with chemotherapy, PARP inhibitors, and immunotherapy, supported by experimental data and detailed protocols.
I. Synergy with Chemotherapeutic Agents: The Case of Chidamide and Cladribine in Acute Myeloid Leukemia (AML)
A significant example of the synergistic potential of targeting HDAC10 is the combination of Chidamide, a selective inhibitor of HDAC1, 2, 3, and 10, with the chemotherapeutic agent Cladribine in the context of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated a potent synergistic effect, leading to a clinical trial to evaluate this combination's efficacy and safety (NCT05330364).[1][2][3]
Quantitative Data Summary
The combination of Chidamide and Cladribine has been shown to be more effective at inducing cell cycle arrest and apoptosis in AML cell lines than either drug alone.
| Cell Line | Treatment | % Apoptosis (Mean ± SD) | % G0/G1 Phase Arrest (Mean ± SD) |
| THP-1 | Chidamide alone | 28.24 ± 0.39 | 47.75 ± 0.77 |
| Chidamide + Cladribine | 60.37 ± 2.36 | Increased (qualitative) | |
| U937 | Chidamide alone | 6.25 ± 0.56 | 46.79 ± 0.43 |
| Cladribine alone | Not specified | 62.27 ± 0.88 | |
| Chidamide + Cladribine | 21.29 ± 0.66 | Increased (qualitative) | |
| MV4-11 | Chidamide alone | 9.89 ± 1.62 | 60.20 ± 1.39 |
| Cladribine alone | Not specified | 63.17 ± 0.24 | |
| Chidamide + Cladribine | 17.43 ± 0.26 | Increased (qualitative) |
Data extracted from a study on the synergistic effect of Chidamide and Cladribine in AML cell lines.[3]
Mechanism of Synergy: The HDAC2/c-Myc/RCC1 Signaling Pathway
The synergistic effect of Chidamide and Cladribine in AML is attributed to the targeting of the HDAC2/c-Myc/RCC1 signaling axis.[1][2] Chidamide's inhibition of HDAC2 leads to a decrease in the expression of the oncoprotein c-Myc. c-Myc is a key regulator of cell proliferation and survival, and its downregulation is a critical factor in the anti-leukemic effects of this combination therapy.[1][2] Furthermore, the study identified that c-Myc binds to the promoter of Regulator of Chromosome Condensation 1 (RCC1), and the combination treatment suppresses this interaction in a c-Myc-dependent manner.[1] This disruption of the c-Myc/RCC1 axis contributes to the observed cell cycle arrest and apoptosis.[1][2]
Caption: HDAC2/c-Myc/RCC1 Signaling Pathway Inhibition by Chidamide.
Experimental Protocols
Cell Culture and Reagents:
-
AML cell lines (U937, THP-1, and MV4-11) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Chidamide and Cladribine were dissolved in DMSO to create stock solutions.
Cell Viability Assay:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of Chidamide, Cladribine, or a combination of both for 24, 48, and 72 hours.
-
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
The half-maximal inhibitory concentration (IC50) was calculated.
Apoptosis Analysis:
-
Cells were treated with the indicated drug concentrations for 48 hours.
-
Apoptosis was measured by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
Cell Cycle Analysis:
-
Cells were treated with the indicated drug concentrations for 48 hours.
-
Cells were fixed, stained with PI, and analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis:
-
Protein lysates were prepared from treated cells.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against key proteins in the HDAC2/c-Myc/RCC1 pathway and apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
Caption: Experimental Workflow for Synergy Analysis.
II. Synergy with PARP Inhibitors: Targeting DNA Damage Repair
HDAC inhibitors, including those targeting HDAC10, have shown synergistic effects when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. This synergy is rooted in the critical roles both HDACs and PARP play in the DNA damage response (DDR).
Mechanism of Synergy
HDAC10, along with HDAC9, is required for efficient homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[4] Inhibition of HDAC10 can therefore impair this repair mechanism, leading to an accumulation of DNA damage. PARP inhibitors work by trapping PARP1 at sites of single-strand DNA breaks, which are then converted to double-strand breaks during DNA replication. In cells with a compromised HR pathway (due to HDAC10 inhibition, for example), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.
Furthermore, some HDAC inhibitors have been shown to downregulate the expression of key DNA repair proteins, further sensitizing cancer cells to PARP inhibitors.[5] The combination of HDAC and PARP inhibitors has demonstrated synergistic cytotoxicity in various cancer cell lines, including those from breast, ovarian, and anaplastic thyroid cancers.[6]
Caption: Role of HDAC10 in DNA Double-Strand Break Repair.
III. Synergy with Immunotherapy: Enhancing Anti-Tumor Immunity
The combination of HDAC inhibitors with immunotherapy, particularly immune checkpoint inhibitors, is a promising strategy to enhance the body's anti-tumor immune response.
Mechanism of Synergy
HDAC inhibitors can modulate the tumor microenvironment and increase the immunogenicity of cancer cells in several ways:
-
Upregulation of Antigen Presentation Machinery: HDAC inhibitors can increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, making them more visible to the immune system.[6][7]
-
Increased Expression of Immune Checkpoint Ligands: Some HDAC inhibitors can upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, can enhance the efficacy of anti-PD-1/PD-L1 therapies by making the tumors more susceptible to these agents.[7][8]
-
Modulation of Immune Cells: HDAC inhibitors can have direct effects on various immune cells, including activating natural killer (NK) cells and cytotoxic T lymphocytes, which are crucial for killing cancer cells.[9]
Preclinical studies have shown that combining HDAC inhibitors with anti-PD-1 antibodies can lead to reduced tumor burden and improved survival in melanoma models.[8][10]
Conclusion
While further research is needed to elucidate the specific synergistic effects of this compound, the existing data on selective and pan-HDAC inhibitors strongly support the rationale for combination therapies. The ability of HDAC10 inhibitors to potentiate the effects of chemotherapy, PARP inhibitors, and immunotherapy highlights their potential as a versatile component of multi-pronged cancer treatment strategies. The ongoing clinical trial of Chidamide with Cladribine in AML will provide crucial insights into the clinical translation of this promising approach.
References
- 1. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases 9 and 10 Are Required for Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced efficacy of combined HDAC and PARP targeting in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | HDAC inhibitors enhance the anti-tumor effect of immunotherapies in hepatocellular carcinoma [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Unveiling the Consequences of HDAC10 Inhibition via HDAC10-IN-2 Hydrochloride Versus Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the function of Histone Deacetylase 10 (HDAC10): pharmacological inhibition with HDAC10-IN-2 hydrochloride and genetic knockdown using RNA interference. This document summarizes experimental data, offers detailed protocols for relevant assays, and visualizes the associated cellular pathways to facilitate a comprehensive understanding of these techniques and their outcomes.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown of HDAC10
The following table summarizes the reported effects of this compound and genetic knockdown (siRNA/shRNA) on key cellular processes. This comparative data is essential for researchers designing experiments to investigate the roles of HDAC10 in various biological contexts.
| Feature | This compound (Compound 10c) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Potent and highly selective inhibitor of HDAC10 enzymatic activity.[1] | Post-transcriptional gene silencing, leading to reduced HDAC10 protein expression. |
| Cell Lines Tested | MV4-11 (Acute Myeloid Leukemia), Neuroblastoma cell lines.[1] | Various cancer cell lines including Neuroblastoma, Non-small-cell lung cancer (NSCLC), HeLa, and others.[2][3][4][5] |
| Effect on Autophagy | Modulates autophagy, leading to an accumulation of autolysosomes.[1] | Disrupts autophagic flux, leading to the accumulation of autophagosomes and lysosomes.[2][4] |
| Effect on Apoptosis | Does not induce significant apoptosis in MV4-11 cells at concentrations that induce autophagy.[1] | Can induce apoptosis in some cancer cell lines, often in combination with other stressors.[6] |
| Effect on Cell Cycle | Not explicitly reported in the primary study. | Can induce G2/M phase cell cycle arrest.[5] |
| Reported IC50/Efficiency | IC50 of 20 nM for HDAC10 inhibition.[1] | Knockdown efficiency varies depending on the specific siRNA/shRNA sequence and delivery method. |
Delving Deeper: Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for the key techniques discussed are provided below.
HDAC10 Genetic Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of HDAC10 in adherent cancer cell lines using small interfering RNA (siRNA).
Materials:
-
HDAC10-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete growth medium appropriate for the cell line.
-
6-well tissue culture plates.
-
Adherent cancer cells (e.g., Neuroblastoma cell line SH-SY5Y).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute 20 pmol of HDAC10 siRNA or control siRNA in 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete growth medium.
-
Add the 200 µL of siRNA-lipid complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm HDAC10 protein knockdown or functional assays.
-
Apoptosis Analysis by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Treated and untreated cells.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired treatment (e.g., this compound or following HDAC10 knockdown). Include an untreated control group.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[8][9][10][11][12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
70% Ethanol (ice-cold).
-
Phosphate-Buffered Saline (PBS).
-
Treated and untreated cells.
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use the PI signal to generate a histogram of DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Apoptosis-Related Proteins
This protocol provides a general procedure for detecting changes in the expression of apoptosis-related proteins by Western blotting.[13][14][15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-HDAC10, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to the loading control.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Overview of HDAC10 targeting and its cellular consequences. This diagram illustrates how both pharmacological inhibition by this compound and genetic knockdown via siRNA/shRNA converge on HDAC10, leading to the modulation of critical cellular processes such as autophagy, apoptosis, and cell cycle progression.
Figure 2. Experimental Workflow for Apoptosis Analysis. This flowchart outlines the key steps involved in assessing apoptosis following HDAC10 inhibition or knockdown, from cell treatment to data quantification using Annexin V and Propidium Iodide staining followed by flow cytometry.
Figure 3. HDAC10's Role in Autophagy. This diagram depicts the involvement of HDAC10 in promoting the fusion of autophagosomes and lysosomes to form autolysosomes, a critical step in the autophagic process. Inhibition or knockdown of HDAC10 disrupts this fusion, leading to an accumulation of autophagosomes and lysosomes.
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Efficacy of Selective HDAC10 Inhibition Compared to Standard Chemotherapy in Preclinical Models
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of selective Histone Deacetylase 10 (HDAC10) inhibition versus standard chemotherapy agents, with a focus on neuroblastoma models. While direct in vivo efficacy data for the specific compound HDAC10-IN-2 hydrochloride is not publicly available, this guide utilizes data from a representative selective HDAC10 inhibitor and compares it with established chemotherapy drugs, cyclophosphamide and doxorubicin, to offer insights into their relative therapeutic potential.
Introduction to HDAC10 Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressors.[3] HDAC inhibitors (HDACi) can reverse this process, leading to the re-expression of these silenced genes and exhibiting anti-cancer effects such as cell cycle arrest, differentiation, and apoptosis.[3]
HDAC10, a class IIb HDAC, has emerged as a promising therapeutic target, particularly in neuroblastoma.[1] Elevated expression of HDAC10 is associated with poor clinical outcomes in high-risk neuroblastoma patients.[1] A key function of HDAC10 is the promotion of autophagy, a cellular process that can enable cancer cells to survive under stress, including chemotherapy.[1] Inhibition of HDAC10 can disrupt this survival mechanism, potentially increasing the efficacy of cytotoxic agents.[1]
Comparative In Vivo Efficacy
This section presents available preclinical data for a selective HDAC10 inhibitor and standard chemotherapy agents in mouse models of cancer.
Table 1: In Vivo Efficacy of a Selective HDAC10 Inhibitor
| Compound | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| FM60 (Selective HDAC10 Inhibitor) | Syngeneic Murine Melanoma | 50 mg/kg, intraperitoneally | Tumor Growth Reduction | Statistically significant reduction in tumor growth |
Note: Data for FM60 is presented as a representative example of a selective HDAC10 inhibitor due to the absence of publicly available in vivo data for this compound.
Table 2: In Vivo Efficacy of Standard Chemotherapy Agents in Neuroblastoma Mouse Models
| Compound | Mouse Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| Cyclophosphamide | NXS2 Murine Neuroblastoma | Single low-dose (40 mg/kg) | Increased Survival | Statistically significant increase in survival compared to untreated controls[1] |
| Doxorubicin | Murine Neuroblastoma (Neuro-2a) | Ex vivo treated cells injected in vivo | Enhanced Survival | Enhanced survival of tumor-bearing mice and promoted proliferation of CD8α+ lymphocytes[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Tumor Growth and Survival Studies (General Protocol)
A common experimental workflow for assessing in vivo anti-tumor efficacy involves the use of xenograft or syngeneic mouse models.
dot
Caption: General workflow for in vivo anti-cancer drug efficacy studies.
Protocol for Selective HDAC10 Inhibitor (FM60) in Murine Melanoma
-
Animal Model : Syngeneic murine melanoma model.
-
Treatment : Intraperitoneal injection of FM60 at varying doses, with 50 mg/kg body weight identified as an effective dose.
-
Efficacy Assessment : Tumor growth was monitored and measured to evaluate the anti-tumor effects of the treatment.[2]
Protocol for Cyclophosphamide in Murine Neuroblastoma
-
Animal Model : Immunogenic NXS2 subcutaneous neuroblastoma model in C57BL/6 mice.
-
Treatment : A single low-dose of cyclophosphamide (40 mg/kg) was administered.
-
Efficacy Assessment : Survival of the mice was monitored and compared to non-treated control mice.[1]
Protocol for Doxorubicin in Murine Neuroblastoma
-
Cell Line : Murine neuro-2a neuroblastoma cell line.
-
Treatment : Neuro-2a cells were treated with doxorubicin ex vivo to induce cell death. These treated cells were then used in subsequent in vivo and in vitro experiments.
-
Efficacy Assessment : The immunogenicity of the doxorubicin-treated dead tumor cells was examined by observing the survival of tumor-bearing mice and the proliferation of CD8α+ lymphocytes.[2]
Signaling Pathways
Understanding the underlying mechanisms of action is critical for rational drug development.
HDAC10 Signaling and Inhibition
HDAC10 is implicated in several cellular pathways, with its role in autophagy being of particular interest in cancer therapy.
dot
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylases and histone deacetylase inhibitors in neuroblastoma | Garvan Institute of Medical Research [publications.garvan.org.au]
- 3. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Targets: HDAC10-IN-2 Hydrochloride Versus Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream molecular targets and cellular effects of HDAC10-IN-2 hydrochloride, a selective inhibitor of histone deacetylase 10 (HDAC10), against a panel of other well-characterized HDAC inhibitors (HDACis). This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in the selection and application of these chemical probes for research and therapeutic development.
Introduction to HDAC Inhibitors and the Significance of Selectivity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] HDAC inhibitors (HDACis) are a class of small molecules that block the activity of these enzymes, leading to a variety of cellular responses, including cell cycle arrest, apoptosis, and autophagy.[3][4]
HDACis are broadly classified based on their selectivity for different HDAC isoforms. Pan-HDAC inhibitors, such as Panobinostat and Vorinostat, target multiple HDAC enzymes across different classes.[5] In contrast, selective inhibitors are designed to target specific HDAC isoforms, which can offer a more refined therapeutic window and potentially fewer off-target effects. This compound (also known as compound 10c) has emerged as a potent and highly selective inhibitor of HDAC10, a class IIb HDAC.[6] This guide will delve into the specific downstream effects of this selective inhibitor in comparison to broader-acting HDACis.
Comparative Analysis of Downstream Targets
The primary distinguishing downstream effect of this compound is its modulation of autophagy.[6] In contrast, pan-HDAC inhibitors and other class-selective inhibitors exert a wider range of effects on cellular processes, including pronounced changes in histone acetylation, cell cycle progression, and apoptosis.[3][4]
Selectivity Profile of HDAC Inhibitors
The selectivity of an HDAC inhibitor is a key determinant of its biological effects. This compound demonstrates high selectivity for HDAC10, with minimal activity against other HDAC isoforms, particularly class I HDACs and the closely related class IIb member, HDAC6.[6]
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 |
| HDAC10-IN-2 HCl | HDAC10 Selective | >10,000 | >10,000 | >10,000 | >1000 | >10,000 | 20 |
| Panobinostat | Pan-HDAC | 3 | 4 | 7 | 24 | 130 | 18 |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 10 | 30 | 200 | 100 |
| Tubastatin A | HDAC6 Selective | 1000 | >10,000 | >10,000 | 5 | >10,000 | 57 |
| Entinostat (MS-275) | Class I Selective | 180 | 400 | 2000 | >10,000 | >10,000 | >10,000 |
| Table 1: Comparative IC50 values (nM) of various HDAC inhibitors against a panel of HDAC isoforms. Data compiled from multiple sources. |
Effects on Key Downstream Cellular Processes
The differential selectivity of these inhibitors translates into distinct downstream cellular consequences.
| Downstream Effect | HDAC10-IN-2 HCl | Pan-HDAC Inhibitors (e.g., Panobinostat, Vorinostat) | HDAC6 Selective Inhibitors (e.g., Tubastatin A) | Class I Selective Inhibitors (e.g., Entinostat) |
| Autophagy | Modulation (Accumulation of autolysosomes) [6] | Induction or inhibition (context-dependent)[7][8] | Minimal direct effect | Minimal direct effect |
| Histone Acetylation | No significant change[6] | Strong Increase [9] | Minimal to no change[10] | Strong Increase [9] |
| α-Tubulin Acetylation | No significant change[6] | Increase[10] | Strong Increase [11][12] | No significant change[10] |
| p21 Expression | Not reported | Upregulation [13][14] | Minimal to no change | Upregulation [15] |
| p53 Expression/Acetylation | Not reported | Downregulation of mutant p53[16] | Not a primary target | Downregulation of mutant p53[17] |
| Bcl-2 Expression | Not reported | Downregulation [18] | Not a primary target | Downregulation |
| Table 2: Summary of the primary downstream effects of this compound in comparison to other classes of HDAC inhibitors. Effects are denoted as the principal observed outcomes. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the comparative analysis of these inhibitors.
The diagram above illustrates the role of HDAC10 in promoting the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagy process. This compound specifically inhibits HDAC10, leading to an accumulation of autolysosomes.
This workflow outlines the key experimental steps for a comparative analysis of HDAC inhibitors. It begins with cell treatment and proceeds to various analytical techniques to quantify changes in downstream targets.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Culture and HDAC Inhibitor Treatment
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines (e.g., MV4-11) or other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded at a desired density and treated with various concentrations of this compound, pan-HDAC inhibitors (e.g., Panobinostat, Vorinostat), selective HDAC inhibitors (e.g., Tubastatin A, Entinostat), or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48 hours).
Western Blot Analysis for Protein Expression and Acetylation
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against acetyl-histone H3, acetyl-α-tubulin, total histone H3, total α-tubulin, p21, p53, and Bcl-2. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
Flow Cytometry for Autophagy (Autolysosome) Detection
-
Staining: Treated cells are harvested and stained with a fluorescent dye that specifically accumulates in autolysosomes (e.g., a lysosomotropic dye).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer, and the fluorescence intensity is measured for a large population of cells.
-
Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each treatment group to quantify the level of autolysosome accumulation.
Conclusion
This compound distinguishes itself from other HDAC inhibitors through its high selectivity for HDAC10 and its primary downstream effect of modulating autophagy by causing an accumulation of autolysosomes. In contrast, pan-HDAC inhibitors and other class-selective inhibitors induce broader effects on histone acetylation, cell cycle regulation, and apoptosis. This comparative analysis provides a framework for researchers to select the most appropriate HDAC inhibitor based on the specific cellular pathways they aim to investigate or target therapeutically. The high selectivity of this compound makes it a valuable tool for elucidating the specific biological functions of HDAC10.
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unimedizin-mainz.de [unimedizin-mainz.de]
- 17. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergy of BCL2 and histone deacetylase inhibition against leukemic cells from cutaneous T-cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HDAC10-IN-2 Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of potent, selective inhibitors like HDAC10-IN-2 hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it must be treated as a hazardous chemical waste. All disposal activities must be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The risk of exposure to potent compounds requires stringent safety measures.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Handling Solid Compound | - Disposable solid-front lab coat with tight cuffs- Double chemical-resistant gloves (e.g., nitrile)- ANSI-approved safety goggles or a full-face shield | Prevents skin contact and protects eyes from airborne particles. Double-gloving provides an additional barrier. |
| Preparing for Disposal (e.g., slurrying, packaging) | - Chemical fume hood or other ventilated enclosure- All PPE listed above | Minimizes inhalation of any aerosols or dust generated during handling and packaging for disposal. |
| Handling Contaminated Labware and Materials | - Lab coat- Chemical-resistant gloves- Safety glasses with side shields | Protects against accidental splashes or contact with residual compound on surfaces and equipment. |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound and associated waste. This process is designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste management practices.
Step 1: Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is crucial. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible hazardous waste container.
-
Grossly contaminated items such as weigh boats, spatulas, and disposable lab coats should be placed in a designated, leak-proof hazardous waste bag or container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Contaminated Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Chemical Waste."
-
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe waste management.
| Waste Type | Container Specifications | Labeling Requirements | Storage Location |
| Solid Waste | Leak-proof, sealed container compatible with the chemical. | "Hazardous Waste," "this compound," Date of accumulation. | Designated and secure hazardous waste accumulation area. |
| Liquid Waste | Sealed, leak-proof, chemically compatible bottle. | "Hazardous Waste," "this compound," Approximate concentration and solvent(s), Date of accumulation. | Secondary containment within a designated and secure hazardous waste accumulation area. |
| Contaminated Sharps | Puncture-resistant container. | "Hazardous Chemical Waste," "Sharps," "this compound." | Designated and secure hazardous waste accumulation area. |
Step 3: Disposal Coordination
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (typically 90 days, but check with your institution), contact your Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company arranged by your institution.[1][2]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS and EHS: If available, consult the Safety Data Sheet. Notify your institution's EHS office immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Don the appropriate PPE, including a respirator if the compound is a powder.
-
For solid spills, gently cover with an absorbent material to prevent aerosolization and carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb with a chemically inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleanup materials as hazardous waste.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling HDAC10-IN-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of HDAC10-IN-2 hydrochloride, a potent and selective HDAC10 inhibitor.[1][2][3] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given the potent nature of this compound, all operations should be conducted with the utmost care and precision.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE will depend on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receiving and Storage | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | - Face shield (if there is a risk of splash) |
| Weighing of Powder/Solid | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Preparation of Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| General Laboratory Use | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | - Chemical splash goggles (if splash hazard exists) |
| Waste Disposal | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots | - Spill-specific absorbent materials |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is often -20°C for long-term stability.[1][2] Keep the container tightly closed.
Handling Procedures
Designated Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]
Weighing the Compound (Solid Form):
-
Preparation: Before weighing, ensure all necessary PPE is donned correctly. Prepare all required equipment (e.g., spatulas, weigh boats, containers) within the fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance inside the fume hood. Use disposable weigh boats to prevent cross-contamination.
-
Cleanup: After weighing, carefully clean all surfaces and equipment within the fume hood using a wet-wiping technique to avoid generating dust.[5]
Preparing a Stock Solution:
-
Solvent Selection: Refer to the product datasheet for the appropriate solvent. Common solvents for similar compounds include DMSO.[3]
-
Dissolving: In the fume hood, slowly add the solvent to the pre-weighed compound. Do not add the compound to the solvent, as this can increase the risk of generating dust or aerosols.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. If necessary, sonication can be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature (e.g., -20°C or -80°C) to prevent degradation.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps: Needles and syringes used to handle the compound solutions should be disposed of in a designated sharps container.
Decontamination
-
Work Surfaces: All work surfaces should be decontaminated at the end of each procedure using an appropriate cleaning agent.
-
Equipment: Reusable equipment should be thoroughly decontaminated according to established laboratory procedures.[5] This may involve washing with a suitable solvent and/or a deactivating solution.
Final Disposal
All waste containing this compound is considered hazardous chemical waste.
-
Neutralization (for hydrochloride component): For the hydrochloride component of the waste, neutralization can be a preliminary step. This should be done by trained personnel in a controlled environment, such as a fume hood. Slowly add a weak base (e.g., sodium bicarbonate) to the aqueous waste, monitoring the pH until it is neutral (pH 6-8).[6][7] This reaction may produce gas, so it must be done with caution.
-
Professional Disposal: All hazardous waste, including neutralized solutions and solid waste, must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[8] Do not pour any waste containing this compound down the drain.[9]
Experimental Workflow and Safety Logic
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Receiving and Initial Storage Decision Tree.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. Safe disposal of hydrochloric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
